Xmu-MP-1
Description
protein kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Xmu-MP-1: A Selective Inhibitor of MST1/2 Kinases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmu-MP-1 is a potent and selective, ATP-competitive small molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1 and MST2), the core components of the Hippo signaling pathway. This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration. By inhibiting MST1/2, this compound effectively blocks the canonical Hippo signaling cascade, leading to the activation and nuclear translocation of the downstream effector, Yes-associated protein (YAP). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a reversible inhibitor of MST1 and MST2 kinases. In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates the LATS1/2-MOB1 complex. This complex, in turn, phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation. By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2 and, consequently, YAP. Dephosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Kinase Target | Notes |
| IC₅₀ | 71.1 ± 12.9 nM[1][2][3] | MST1 | In vitro kinase assay. |
| IC₅₀ | 38.1 ± 6.9 nM[1][2][3] | MST2 | In vitro kinase assay. |
| Effective Concentration | 0.1 - 10 µM[1][2] | Various Cell Lines | Dose-dependent reduction of MOB1, LATS1/2, and YAP phosphorylation in cells. |
| YAP Activation | 1 - 5 µM | Neonatal Rat Cardiomyocytes | >5-fold increase in YAP activity. |
Table 2: In Vivo Pharmacokinetics and Dosing of this compound
| Parameter | Value | Species | Administration Route | Notes |
| Half-life (t½) | 1.2 hours[1][3] | Rat | Intraperitoneal | Favorable pharmacokinetics. |
| Bioavailability | 39.5%[1][3] | Rat | Intraperitoneal | |
| Effective Dose | 1 - 3 mg/kg[1][2] | Mouse | Intraperitoneal | Augments intestinal and liver repair. |
| Maximal Phosphorylation Inhibition | 1.5 - 6 hours | Mouse | Intraperitoneal (1 mg/kg) | Inhibition of MOB1 and YAP phosphorylation. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro MST1/2 Kinase Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on MST1/2 kinases using the downstream substrate MOB1.
Materials:
-
Recombinant human MST1 or MST2
-
Recombinant human MOB1 as substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
ATP
-
Anti-phospho-MOB1 antibody
-
Anti-total-MOB1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a solution of this compound in DMSO at various concentrations.
-
In a 96-well plate, add the kinase assay buffer, recombinant MST1 or MST2, and recombinant MOB1.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the kinase if determining IC₅₀ values.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-MOB1 and anti-total-MOB1 antibodies.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.
-
Calculate the percentage of inhibition based on the ratio of phosphorylated MOB1 to total MOB1, relative to the vehicle control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Hippo Pathway Proteins
This protocol details the detection of key Hippo pathway proteins and their phosphorylation status.
Materials:
-
Cell lysates treated with this compound
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MST1/2, anti-MST1, anti-p-MOB1, anti-MOB1, anti-p-LATS1/2, anti-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with this compound or vehicle control and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Mouse Model of Tissue Injury
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of tissue injury (e.g., liver or intestinal injury).
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Inducing agent for injury (e.g., dextran sulfate sodium (DSS) for colitis, or carbon tetrachloride (CCl₄) for liver injury)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Anesthesia
-
Surgical and necropsy tools
-
Tissue collection and preservation reagents (e.g., formalin, RNAlater)
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Induce tissue injury according to the established model protocol.
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle control via intraperitoneal injection at a predetermined schedule (e.g., daily or every other day).
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and collect blood and tissues of interest.
-
Process tissues for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for markers of proliferation like Ki67 or apoptosis like TUNEL), and molecular analysis (e.g., Western blotting or qRT-PCR).
-
Analyze the collected data to assess the effects of this compound on tissue repair and regeneration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its mechanism of action.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable research tool for studying the Hippo signaling pathway and holds therapeutic potential for conditions where tissue regeneration and repair are beneficial. Its high selectivity and potency for MST1/2 make it a powerful modulator of this critical pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising compound. As with any experimental work, it is crucial to optimize protocols for specific cell lines and animal models to ensure robust and reproducible results.
References
Xmu-MP-1: A Deep Dive into the Activation of the YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which the small molecule inhibitor, Xmu-MP-1, activates the Yes-associated protein (YAP) signaling pathway. We will delve into the core molecular interactions, present key quantitative data, detail relevant experimental protocols, and visualize the underlying processes.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2)[1][2][3]. These kinases form the core of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. By inhibiting MST1/2, this compound effectively disengages this inhibitory pathway, leading to the activation and nuclear translocation of the transcriptional co-activator YAP[2][4][5]. This guide will explore the step-by-step mechanism of this activation and provide the necessary technical details for researchers in the field.
The Hippo-YAP Signaling Pathway: A Canonical Overview
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP. In its canonical form, the pathway is initiated by upstream signals that lead to the activation of the MST1/2 kinases. MST1/2, in complex with the scaffold protein SAV1, then phosphorylate and activate the large tumor suppressor kinases 1 and 2 (LATS1/2) and their co-activator MOB1[4][5][6]. Activated LATS1/2, in turn, phosphorylate YAP, leading to its cytoplasmic retention through binding to 14-3-3 proteins and subsequent degradation. When the Hippo pathway is inactive, YAP is dephosphorylated, translocates to the nucleus, and binds to TEAD transcription factors to induce the expression of genes involved in cell proliferation and survival[4][5].
Mechanism of Action of this compound
This compound directly targets and inhibits the kinase activity of MST1 and MST2[1][2][3]. This inhibition is reversible and competitive with ATP[7]. By blocking MST1/2 activity, this compound prevents the phosphorylation of the downstream substrates LATS1/2 and MOB1[1][2][4][8]. The lack of LATS1/2 activation results in the hypophosphorylation of YAP. Unphosphorylated YAP is free to translocate into the nucleus, where it associates with TEAD family transcription factors to promote the expression of target genes such as CTGF and CYR61[8].
The following diagram illustrates the signaling cascade and the point of intervention by this compound:
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. The following tables summarize the key inhibitory concentrations and the effects on downstream signaling components.
Table 1: Inhibitory Potency of this compound against MST1/2 Kinases
| Kinase | IC50 (nM) | Reference |
| MST1 | 71.1 ± 12.9 | [1][2] |
| MST2 | 38.1 ± 6.9 | [1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Concentration Range (µM) | Observed Effect | Reference |
| HepG2 | 0.1 - 10 | Dose-dependent reduction in p-MOB1, p-LATS1/2, and p-YAP | [2][4][8] |
| NRCM | 1 - 5 | >5-fold increase in YAP activity | [9] |
| Hematopoietic cell lines | 1.21 - 2.7 | EC50 for decreased cell viability after 72h | [4] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the effects of this compound on the Hippo-YAP pathway.
Western Blotting for Phospho-Protein Analysis
This protocol is used to detect changes in the phosphorylation status of key Hippo pathway proteins following this compound treatment.
Experimental Workflow:
Methodology:
-
Cell Treatment: Plate cells (e.g., HepG2) and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate protein lysates via SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-MST1/2, MST1/2, p-LATS1, LATS1, p-YAP, YAP).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.
Immunofluorescence for YAP Subcellular Localization
This technique is used to visualize the translocation of YAP from the cytoplasm to the nucleus upon this compound treatment.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution containing serum to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against YAP.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of YAP translocation.
Conclusion
This compound is a valuable research tool for modulating the Hippo-YAP pathway. Its specific inhibition of MST1/2 kinases provides a direct mechanism for activating YAP, thereby promoting cell proliferation and tissue regeneration in various models[1][9][10]. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound and the broader field of Hippo pathway signaling. Further investigation into the therapeutic potential of targeting this pathway with small molecules like this compound is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Crosstalk between the Hippo Pathway and the Wnt Pathway in Huntington’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
The Effect of Xmu-MP-1 on MOB1 and LATS1/2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor Xmu-MP-1 and its effects on the phosphorylation of key Hippo pathway components, MOB1 and LATS1/2. We will explore the mechanism of action, present quantitative data from various studies, provide detailed experimental protocols for assessing protein phosphorylation, and visualize the core signaling pathways and workflows.
Introduction to this compound and the Hippo Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] The core of this pathway in mammals consists of a kinase cascade involving the serine/threonine kinases MST1 and MST2 (MST1/2), which, along with the scaffold protein SAV1, phosphorylate and activate the LATS1 and LATS2 kinases (LATS1/2).[3][4][5] This activation is facilitated by the MOB kinase activator 1 (MOB1), which is also a direct substrate of MST1/2.[1][6][7] Once active, LATS1/2 phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and inactivation.[4][5]
This compound is a potent and selective small molecule inhibitor of MST1/2 kinases.[3][6] By targeting the apex of this kinase cascade, this compound effectively blocks the downstream signaling events, thereby preventing the inactivation of YAP/TAZ and promoting their nuclear translocation and activity. This guide focuses specifically on the immediate downstream effects of MST1/2 inhibition by this compound: the altered phosphorylation states of MOB1 and LATS1/2.
Mechanism of Action: Inhibition of Downstream Phosphorylation
This compound functions as a reversible and ATP-competitive inhibitor of MST1 and MST2, with reported IC50 values of 71 nM and 38 nM, respectively.[6] The primary mechanism of action is the direct blockade of MST1/2 kinase activity. As MST1/2 are the upstream kinases responsible for the activating phosphorylation of both MOB1 (at threonines 12 and 35) and LATS1/2, treatment with this compound is expected to lead to a significant reduction in the phosphorylation levels of these direct substrates.[1][6][8] This inhibition has been consistently demonstrated across various cell lines and models.[6][8][9]
Figure 1. this compound inhibits the MST1/2-mediated phosphorylation cascade.
Quantitative Data Summary
The inhibitory effect of this compound on MOB1 and LATS1/2 phosphorylation has been quantified in several studies. The data consistently show a dose-dependent reduction in the phosphorylated forms of these proteins upon treatment with this compound.
Effect of this compound on MOB1 Phosphorylation
Treatment with this compound markedly reduces the phosphorylation of MOB1, a direct substrate of MST1/2.[6] This effect serves as a reliable biomarker for the inhibition of MST1/2 activity within cells.
| Cell Line / Model | This compound Concentration | Observed Effect on p-MOB1 | Reference |
| Neonatal Rat Cardiomyocytes (NRCM) | 1–5 µM | Marked, dose-dependent reduction | [6] |
| Human Liver Carcinoma (HepG2) | 0.1–10 µM | Dose-dependent reduction | [8] |
| Various Cell Lines (RAW264.7, U2OS, etc.) | Not specified | Inhibition of H₂O₂-stimulated phosphorylation | [8] |
| Human Hair Follicle Organ Culture | Not specified | Significantly decreased p-MOB1 (Thr35) staining | [9] |
| Human Hepatocellular Carcinoma (Hep3B) | Not specified | Significantly inhibited phosphorylation | [5] |
Effect of this compound on LATS1/2 Phosphorylation
Consistent with its mechanism, this compound treatment also leads to a decrease in the phosphorylation of LATS1/2, preventing their activation.
| Cell Line / Model | This compound Concentration | Observed Effect on p-LATS1/2 | Reference |
| Human Liver Carcinoma (HepG2) | 0.1–10 µM | Dose-dependent reduction | [4][8] |
| HepG2 (MST2 Overexpression) | Not specified | Prevented enhanced phosphorylation | [8] |
| Human Hepatocellular Carcinoma (Hep3B) | Not specified | Significantly inhibited phosphorylation | [5] |
Experimental Protocols
Assessing the phosphorylation state of MOB1 and LATS1/2 is critical for evaluating the efficacy of this compound. Western blotting is the most common method employed for this purpose. For more direct measurement of kinase activity, an in vitro kinase assay following immunoprecipitation can be performed.
Figure 2. Standard experimental workflow for detecting phosphorylated proteins.
Protocol: Western Blot for Phosphorylated MOB1 and LATS1/2
This protocol outlines the key steps for detecting phosphorylated proteins via Western blot, with specific considerations for phospho-specific antibodies.[10]
-
Sample Preparation and Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and a phosphatase inhibitor cocktail. Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[11]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended over non-fat milk to reduce background.[11]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-MOB1 (Thr35) or rabbit anti-phospho-LATS1 (Thr1079)) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and visualize the signal using a chemiluminescence imaging system.
-
To normalize the data, the blot can be stripped and re-probed with an antibody against the total protein (e.g., anti-MOB1 or anti-LATS1) and a loading control (e.g., GAPDH).
-
Protocol: LATS1/2 In Vitro Kinase Assay
This protocol provides a method to directly measure LATS1/2 kinase activity after its immunoprecipitation from cell lysates.[12]
-
Immunoprecipitation of LATS1/2:
-
Prepare cell lysates as described in the Western blot protocol (Section 4.1, Step 1).
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30 minutes at 4°C.
-
Incubate the pre-cleared supernatant with an anti-LATS1 or anti-LATS2 antibody overnight at 4°C with rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads three times with lysis buffer and then twice with a kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated LATS1/2 in kinase assay buffer.
-
Add a recombinant, non-phosphorylated substrate (e.g., GST-YAP) and ATP to initiate the reaction.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by Western blot, using a phospho-specific antibody against the substrate (e.g., anti-phospho-YAP (Ser127)).[12] The intensity of the phosphorylated substrate band is directly proportional to the kinase activity of the immunoprecipitated LATS1/2.
-
Conclusion
This compound is a well-characterized inhibitor of the MST1/2 kinases. The data overwhelmingly demonstrate that its mechanism of action involves the direct inhibition of MST1/2, leading to a significant and dose-dependent reduction in the phosphorylation of its immediate downstream targets, MOB1 and LATS1/2. This effect disrupts the Hippo signaling cascade, ultimately promoting the activity of the pro-proliferative and anti-apoptotic transcriptional co-activator YAP. The experimental protocols provided herein offer robust methods for researchers to verify and quantify the on-target effects of this compound in their specific models. While highly potent for MST1/2, researchers should remain aware of potential off-target effects, as some studies have noted that this compound can inhibit other kinases at higher concentrations.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo pathway kinases LATS1 and 2 attenuate cellular responses to heavy metals through phosphorylating MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Xmu-MP-1: A Potent Modulator of Cell Proliferation and Tissue Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xmu-MP-1, a potent and selective small-molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), has emerged as a critical tool in the study of the Hippo signaling pathway and a promising therapeutic agent for promoting tissue repair and regeneration. By targeting the core kinases of the Hippo pathway, this compound unleashes the pro-proliferative and anti-apoptotic activities of the downstream effector, Yes-associated protein (YAP). This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell proliferation and tissue regeneration across various models, detailed experimental protocols for its application, and a summary of key quantitative data.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and stem cell biology.[1][2][3] Its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The core of the pathway consists of a kinase cascade where MST1/2 phosphorylate and activate Large Tumor Suppressor kinases 1/2 (LATS1/2). LATS1/2, in turn, phosphorylate and inhibit the transcriptional co-activator YAP and its paralog, TAZ. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound was identified as a reversible and selective inhibitor of MST1/2, thereby blocking the entire downstream phosphorylation cascade and leading to the activation of YAP.[2] This targeted inhibition provides a powerful means to pharmacologically modulate tissue growth and repair.
Mechanism of Action of this compound
This compound directly inhibits the kinase activity of MST1 and MST2.[2][4] This inhibition prevents the phosphorylation of LATS1/2 and MOB1, leading to their inactivation.[4] Consequently, YAP is not phosphorylated, allowing it to accumulate in the nucleus and drive the transcription of its target genes, which are involved in cell cycle progression and survival.[4][5]
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line/System | Reference |
| MST1 | 71.1 ± 12.9 nM | Cell-free kinase assay | [4][6] |
| MST2 | 38.1 ± 6.9 nM | Cell-free kinase assay | [4][6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Effect | Concentration Range | Cell Line | Reference |
| Reduced phosphorylation of LATS1/2 and YAP | 0.1 - 10 µM | HepG2 (human liver carcinoma) | [1][7] |
| Increased YAP nuclear translocation | 1 - 5 µM | Neonatal rat cardiomyocytes (NRCM) | [6] |
| Increased YAP activity (>5-fold) | 1 - 5 µM | NRCM | [6] |
| Reduced apoptosis | 1 - 5 µM | NRCM | [6] |
| Increased cell survival by 25-30% | 1 - 5 µM | NRCM | [6] |
| Blocked cell cycle progression (G2/M phase) | 0.3 - 2.5 µM | Hematopoietic tumor cell lines | [1] |
| Induced apoptosis and autophagy | 0.3 - 2.5 µM | Hematopoietic tumor cell lines | [1] |
Table 3: In Vivo Dosing and Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Mouse model of cardiac hypertrophy | 1 mg/kg, every other day | Improved cardiac function, reduced apoptosis and fibrosis | [6] |
| Mouse models of acute and chronic liver injury | 1 - 3 mg/kg, intraperitoneal injection | Augmented liver repair and regeneration | [2] |
| Mouse model of intestinal injury | 1 - 3 mg/kg, intraperitoneal injection | Augmented intestinal repair | [2] |
| Streptozotocin-induced diabetic mice | Not specified | Increased number of pancreatic β cells | [5] |
Impact on Cell Proliferation and Tissue Regeneration
Liver Regeneration
In mouse models of both acute and chronic liver injury, treatment with this compound has been shown to significantly enhance liver repair and regeneration.[2] It promotes the proliferation of hepatocytes, leading to a faster restoration of liver mass and function.[2]
Intestinal Regeneration
This compound has demonstrated a remarkable ability to promote the repair of the intestinal epithelium following injury.[2] This is attributed to the enhanced proliferation of intestinal stem cells and progenitor cells, which are crucial for maintaining the integrity of the intestinal lining.
Cardiac Repair
In a mouse model of pressure overload-induced cardiac hypertrophy, this compound treatment improved cardiac function and reduced both apoptosis and fibrosis.[6] In vitro studies using neonatal rat cardiomyocytes showed that this compound increased cardiomyocyte survival and proliferation.[6]
Hematopoietic System
Interestingly, the effect of this compound on hematopoietic cells appears to be context-dependent. While it can promote the recovery of hematopoietic stem and progenitor cells after ionizing radiation-induced injury, it has also been shown to inhibit the growth and induce apoptosis in hematopoietic tumor cells.[1][7] This dual functionality suggests its potential as both a regenerative agent and an anti-cancer therapeutic.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 3 x 10^4 cells per well) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3, 0.6, 1.25, 2.5 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: A typical workflow for assessing cell proliferation using the MTT assay.
In Vitro Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol is based on methods used to assess this compound-induced apoptosis.[1]
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 48 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 30 minutes to 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Caption: A streamlined workflow for the detection of apoptosis via caspase-3/7 activity.
In Vivo Administration in Murine Models
This protocol is a general guideline based on published in vivo studies.[2][6]
-
Animal Model: Utilize an appropriate mouse model for the disease or condition under investigation (e.g., partial hepatectomy for liver regeneration, transverse aortic constriction for cardiac hypertrophy).
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween 80, and saline.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose typically ranging from 1 to 3 mg/kg. The frequency of administration will depend on the specific study design (e.g., daily or every other day).
-
Monitoring and Analysis: Monitor the animals for the duration of the experiment. At the endpoint, harvest tissues for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67), and perform functional assessments as required by the model (e.g., echocardiography for cardiac function).
Conclusion and Future Directions
This compound has proven to be an invaluable research tool for dissecting the complexities of the Hippo signaling pathway. Its ability to promote cell proliferation and tissue regeneration in a variety of preclinical models highlights its significant therapeutic potential. The contrasting effects observed in normal versus cancerous hematopoietic cells underscore the importance of context in the cellular response to Hippo pathway inhibition and open avenues for its investigation as a targeted cancer therapy.
Future research should focus on further elucidating the off-target effects of this compound, optimizing its pharmacokinetic and pharmacodynamic properties for clinical translation, and exploring its efficacy in a broader range of degenerative diseases and traumatic injuries. The development of more refined delivery systems could also enhance its therapeutic index and minimize potential side effects. As our understanding of the Hippo pathway continues to grow, so too will the potential applications of its pharmacological modulators like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Xmu-MP-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway. By targeting these kinases, this compound modulates a critical pathway involved in organ size control, tissue regeneration, and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[(6,10-dihydro-5,10-dimethyl-6-oxo-5H-pyrimido[5,4-b]thieno[3,2-e][1][2]diazepin-2-yl)amino]-benzenesulfonamide, is a key pharmacological tool for studying the Hippo signaling pathway. Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| IUPAC Name | 4-[(6,10-dihydro-5,10-dimethyl-6-oxo-5H-pyrimido[5,4-b]thieno[3,2-e][1][2]diazepin-2-yl)amino]-benzenesulfonamide |
| Molecular Formula | C₁₇H₁₆N₆O₃S₂ |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 2061980-01-4 |
| SMILES | CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: ≥83 mg/mL (199.28 mM)[3]; Insoluble in water and ethanol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |
Biological Properties
| Property | Value |
| Target | Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) |
| IC₅₀ (MST1) | 71.1 ± 12.9 nM |
| IC₅₀ (MST2) | 38.1 ± 6.9 nM |
| Mechanism of Action | ATP-competitive inhibitor |
Mechanism of Action: The Hippo Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of MST1 and MST2, the upstream kinases in the Hippo signaling pathway. In a canonical "Hippo-on" state, MST1/2 phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) and their co-activator MOB1. Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, WW domain-containing transcription regulator 1 (TAZ). This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing their nuclear translocation and interaction with TEAD transcription factors.
By inhibiting MST1/2, this compound effectively turns the Hippo pathway "off". This leads to the dephosphorylation and activation of YAP/TAZ, allowing them to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of genes that promote cell proliferation, and tissue growth, and inhibit apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Kinase Assay for MST1/2 Inhibition
This protocol is for determining the in vitro inhibitory activity of this compound against MST1 or MST2.
Materials:
-
Recombinant human MST1 or MST2
-
Recombinant human MOB1 (substrate)
-
This compound
-
ATP
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 5 µL of a solution containing recombinant MST1 or MST2 and MOB1 in Kinase Assay Buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for the respective kinase.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of Hippo Pathway Activation
This protocol describes the detection of changes in the phosphorylation status of key Hippo pathway proteins in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293A)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-MST1, anti-MST2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO for the desired time (e.g., 6 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an appropriate imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Studies
This compound has demonstrated efficacy in various animal models. It exhibits favorable pharmacokinetic properties in rodents, with a half-life of 1.2 hours and a bioavailability of 39.5% in rats.[3] In mouse models of acute and chronic liver injury, intraperitoneal administration of this compound at doses of 1 to 3 mg/kg has been shown to augment liver repair and regeneration.[3] Similar doses have been effective in promoting intestinal repair.[3]
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the Hippo signaling pathway in health and disease. Its high potency and selectivity for MST1/2 kinases make it a cornerstone for studies on tissue regeneration, cancer biology, and developmental processes. The experimental protocols provided in this guide serve as a starting point for researchers to investigate the multifaceted effects of this important compound. As with any kinase inhibitor, careful consideration of potential off-target effects is warranted in the interpretation of experimental results.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 5. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Xmu-MP-1: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Xmu-MP-1, a potent and selective small molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway. We delve into the discovery of this compound through high-throughput screening and its initial biochemical and cellular characterization. This guide details its mechanism of action as an ATP-competitive inhibitor, its effects on downstream signaling, and its demonstrated efficacy in various in vitro and in vivo models of tissue repair and disease. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction: The Hippo Signaling Pathway
The Hippo signaling pathway is a critical, evolutionarily conserved cascade that plays a pivotal role in the regulation of organ size, cell proliferation, and apoptosis.[1][2] The core of this pathway in mammals is a kinase cascade initiated by the Ste20-like kinases 1/2 (MST1/2).[1] When the Hippo pathway is active, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates the LATS1/2 kinases. LATS1/2, in conjunction with its co-activator MOB1, then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ.[1] This phosphorylation leads to the sequestration of YAP/TAZ in the cytoplasm, marking them for degradation. Conversely, when the Hippo pathway is inactive, the unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival.[1] Given its central role in tissue homeostasis, dysregulation of the Hippo pathway is implicated in various diseases, making its components attractive targets for therapeutic intervention.
Discovery of this compound
This compound was identified as a potent inhibitor of MST1/2 through a high-throughput screening of an in-house chemical library.[3] The screening process aimed to identify compounds that could inhibit the phosphorylation of MOB1a, a direct substrate of MST1/2. Following iterative rounds of structure-activity relationship (SAR) optimization, this compound, a novel benzenesulfonamide, emerged as a lead candidate with excellent inhibitory activity.[3][4]
Biochemical and In Vitro Characterization
Mechanism of Action and Potency
This compound is a reversible, potent, and selective inhibitor of MST1 and MST2 kinases.[5][6][7] It acts as an ATP-competitive inhibitor, with its IC50 values increasing proportionally with rising ATP concentrations.[3][8] Thermal shift assays demonstrated a high-affinity interaction between this compound and the MST2 protein, indicated by a significant shift in the melting temperature.[3] A KINOMEscan against a panel of 468 kinases confirmed the selectivity of this compound for MST1-4.[3]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Description |
| MST1 | 71.1 ± 12.9 | Measurement of MOB1a phosphorylation[3][4][7][8] |
| MST2 | 38.1 ± 6.9 | Measurement of MOB1a phosphorylation[3][4][7][8] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Concentration Range | Observed Effects |
| HepG2 (Human Liver Carcinoma) | 0.1 - 10 µM | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP[5][7][8] |
| RAW264.7 (Mouse Macrophage-like) | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation[7][8] |
| U2OS (Human Osteosarcoma) | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation[7][8] |
| SW480 (Human Colorectal Adenocarcinoma) | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation[7][8] |
| NRCM (Neonatal Rat Cardiomyocytes) | 1 - 5 µM | Inhibition of phenylephrine-induced hypertrophy; reduction in apoptosis following oxidative stress[4][9] |
| INS-1 (Insulinoma cells) | Not specified | Inhibition of MST1/2 activity[10] |
| Hematopoietic Cancer Cells (e.g., Namalwa) | 0.3 - 2.5 µM | Reduced cell viability, cell cycle arrest (G2/M phase), induction of apoptosis and autophagy[5] |
Downstream Cellular Effects
In a variety of cell lines, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of the core Hippo pathway components MOB1 and LATS1/2, and the downstream effector YAP.[5][8] This inhibition of the kinase cascade results in the activation and nuclear translocation of YAP, which in turn promotes the transcription of its target genes, such as CTGF and CYR61.[1][8]
Furthermore, this compound has demonstrated various cytoprotective and regenerative effects in vitro:
-
Promotion of Cell Growth: By activating YAP, this compound promotes cell growth.[7][8]
-
Inhibition of Apoptosis: In neonatal rat cardiomyocytes, this compound significantly reduced the number of TUNEL-positive cells following oxidative stress induced by H2O2.[4][9] In hematopoietic tumor cells, it induced apoptosis, as evidenced by increased caspase 3/7 activity and cleaved PARP levels.[5]
-
Induction of Autophagy: In hematopoietic tumor cell lines, treatment led to increased levels of LC3-II protein and decreased p62, indicative of autophagy induction.[5]
In Vivo Characterization
Pharmacokinetics
This compound exhibits favorable in vivo pharmacokinetic properties. In rats, it has a half-life of 1.2 hours and an oral bioavailability of 39.5%.[8] Following intraperitoneal administration in mice (1 mg/kg), maximal inhibition of MOB1 and YAP phosphorylation is observed between 1.5 and 6 hours.[8]
Table 3: In Vivo Pharmacokinetic and Dosing Information
| Parameter | Value/Range | Species | Administration Route |
| Half-life (t1/2) | 1.2 hours | Rat | Not specified |
| Bioavailability | 39.5% | Rat | Not specified |
| Efficacious Dose (Tissue Repair) | 1 - 3 mg/kg | Mouse | Intraperitoneal (i.p.)[7][8] |
| Efficacious Dose (Cardiac Protection) | 1 mg/kg (every 2 days) | Mouse | Intraperitoneal (i.p.)[4][9] |
| Efficacious Dose (Alzheimer's Model) | 0.5 mg/kg (every 48h) | Rat | Not specified |
| Efficacious Dose (Diabetes Model) | 1 mg/kg | Mouse | Intraperitoneal (i.p.)[11] |
In Vivo Efficacy
This compound has demonstrated significant therapeutic potential in various animal models:
-
Tissue Repair and Regeneration: In mouse models of both acute and chronic liver injury, as well as intestinal injury, intraperitoneal administration of this compound augmented tissue repair and regeneration.[7][8]
-
Cardiac Protection: In a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC), this compound treatment improved cardiac contractility, reduced cardiomyocyte size, decreased apoptosis, and lowered fibrosis.[4][9]
-
Diabetes: In streptozotocin (STZ)-induced diabetic mice, this compound improved glucose tolerance, increased the number of pancreatic β-cells, and enhanced the Langerhans islet area.[10]
-
Neuroprotection: In a rat model of sporadic Alzheimer's disease, this compound improved cognitive deficits and reduced pathological markers such as tau phosphorylation and amyloid-beta deposition.[12]
Visualizations of Pathways and Workflows
Diagram 1: this compound Inhibition of the Hippo Signaling Pathway
Caption: this compound inhibits MST1/2, preventing YAP/TAZ phosphorylation and promoting nuclear translocation.
Diagram 2: General Workflow for In Vitro Kinase Assay
Caption: A stepwise workflow for determining the inhibitory activity of this compound on MST1/2 kinases.
Diagram 3: Generalized In Vivo Experimental Workflow
References
- 1. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor this compound, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Xmu-MP-1: A Multifaceted Kinase Inhibitor in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xmu-MP-1, a potent and selective small-molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), is at the forefront of diverse therapeutic research areas. Primarily recognized for its role in modulating the Hippo signaling pathway, this compound has demonstrated significant potential in regenerative medicine, oncology, neurodegenerative disease, and beyond. This technical guide provides a comprehensive overview of the current research landscapes, molecular mechanisms, and experimental considerations for this compound, tailored for professionals in drug discovery and development.
Core Mechanism of Action: The Hippo Signaling Pathway
This compound exerts its biological effects by targeting MST1 and MST2, the core kinases of the Hippo signaling pathway. In a normal state, this pathway plays a crucial role in organ size control, cell proliferation, and apoptosis. MST1/2, in a complex with SAV1, phosphorylates and activates LATS1/2 kinases. LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.
This compound competitively inhibits the ATP-binding site of MST1/2, preventing the phosphorylation cascade.[1] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of YAP/TAZ.[2][3] In the nucleus, YAP/TAZ associate with TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival.[4]
Key Research Areas and Applications
The ability of this compound to promote cell growth and survival has led to its investigation in a wide array of therapeutic contexts.
Regenerative Medicine
A primary focus of this compound research is its potential to enhance tissue repair and regeneration.
-
Liver Regeneration: In vivo studies in mouse models of both acute and chronic liver injury have shown that this compound administration augments liver repair and regeneration.[1][5] It has also been shown to facilitate the repopulation of human hepatocytes in a Fah-deficient mouse model.[5]
-
Intestinal Repair: this compound has demonstrated efficacy in promoting mouse intestinal repair, including in models of DSS-induced colitis.[1]
-
Hematopoietic System: The compound has been shown to restore the function of hematopoietic stem and progenitor cells under oxidative stress induced by ionizing radiation, increasing the survival rate of mice exposed to lethal doses.[2][3]
Oncology
The role of the Hippo pathway in cancer is complex and context-dependent. While YAP is often considered an oncoprotein, in some cancers, particularly hematological malignancies, activating YAP via MST1/2 inhibition has shown anti-tumor effects.
-
Hematological Malignancies: this compound has been found to specifically reduce the viability of hematopoietic cancer cells, including B- and T-cell lines.[2][6] It induces cell cycle arrest, primarily in the G2/M phase, and promotes programmed cell death through apoptosis and autophagy.[2][7]
-
Combination Therapy: Studies have shown that this compound can enhance the anti-tumor activity of conventional chemotherapy drugs like doxorubicin, etoposide, and cisplatin, suggesting its potential use in combination therapies to overcome drug resistance.[2][8]
-
Solid Tumors: Research has also explored its effects on solid tumor cell lines, including human liver carcinoma (HepG2), human osteosarcoma (U2OS), and human colorectal adenocarcinoma (SW480).[1][4]
Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective potential of this compound.
-
Alzheimer's Disease: In a rat model of sporadic Alzheimer's disease, this compound treatment improved cognitive deficits and reduced neuropathological hallmarks such as tau phosphorylation, amyloid-beta deposition, neuroinflammation, and neuronal apoptosis.[9] The mechanism is believed to involve the inactivation of the Hippo pathway and potentiation of the Wnt/β-Catenin signaling pathway.[9]
Cardiovascular and Musculoskeletal Disorders
-
Cardiac Protection: this compound has been shown to protect the heart against adverse remodeling and improve cardiac function following pressure overload in mice.[10] It achieves this by reducing cardiomyocyte hypertrophy and apoptosis.[10]
-
Osteoarthritis: In models of osteoarthritis, this compound attenuates cartilage degradation and chondrocyte apoptosis.[11] It has been shown to counteract the inflammatory effects of IL-1β in chondrocytes.[11]
Other Investigational Areas
-
Hair Growth and Alopecia: In an interesting turn, while initially investigated for promoting hair regeneration, this compound was found to induce a temporary growth arrest in human hair follicles.[12] This serendipitous finding suggests its potential to antagonize cell cycle-dependent chemotherapy-induced alopecia.[12]
-
Spermatogenesis: Preliminary studies in a diabetic mouse model suggest that this compound may have the potential to improve spermatogenesis.[13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (MST1) | 71.1 ± 12.9 nM | In vitro | [1][14] |
| IC50 (MST2) | 38.1 ± 6.9 nM | In vitro | [1][14] |
| In Vivo Dosage (Liver/Intestinal Repair) | 1 to 3 mg/kg (intraperitoneal) | Mouse | [1][5] |
| In Vivo Dosage (Alzheimer's Model) | 0.5 mg/kg (every 48h) | Rat | [9] |
| In Vivo Dosage (Cardiac Protection) | 1 mg/kg (every other day) | Mouse | [10] |
| Bioavailability (Oral) | 39.5% | Rat | [1] |
| Half-life | 1.2 hours | Rat | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols frequently used in this compound studies.
Cell Viability and Proliferation Assays
-
MTT/MTS Assay: To assess the antiproliferative and cytotoxic effects of this compound, hematopoietic tumor cells (e.g., Namalwa) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.3 to 2.5 µM) for 72 hours.[2] Cell viability is then measured using a kit like the CellTiter 96 Aqueous One Solution, with absorbance read at 490 nm.[2]
-
Direct Cell Counting: To confirm changes in cell population numbers, cells are treated with this compound and control (DMSO), and the number of viable cells is counted at different time points (e.g., 24, 48, 72 hours) using a hemocytometer and trypan blue exclusion.[2]
Apoptosis and Autophagy Assays
-
Caspase-Glo 3/7 Assay: To quantify apoptosis, cells are seeded in 96-well plates and treated with this compound.[2] After incubation, the Caspase-Glo 3/7 reagent is added, and luminescence, which is proportional to caspase activity, is measured.[2]
-
Western Blotting for Apoptosis and Autophagy Markers: Cells are treated with this compound (e.g., 2.5 µM for 24 hours), and cell lysates are subjected to SDS-PAGE and Western blotting.[2] Key proteins to probe for include cleaved PARP (an indicator of apoptosis) and LC3-II/p62 (markers for autophagy).[2][7]
Inhibition of Hippo Pathway Signaling
-
Western Blotting for Phosphorylated Proteins: To confirm the inhibition of MST1/2 activity, various cell lines (e.g., HepG2, U2OS, SW480) are treated with a dose range of this compound (e.g., 0.1 to 10 µM).[1][4] Cell lysates are then analyzed by Western blotting for the phosphorylation status of downstream targets, including p-MOB1, p-LATS1/2, and p-YAP.[1]
Experimental Workflow for In Vivo Studies
Considerations and Future Directions
While this compound shows immense promise, researchers should be aware of potential off-target effects. KINOMEscan profiling has revealed that this compound can inhibit other kinases, which may contribute to its observed biological activities in a tissue-specific context.[12] For instance, its growth-arresting effect in hair follicles might be due to off-target inhibition of Aurora kinases.[12]
Future research will likely focus on:
-
Developing more selective second-generation MST1/2 inhibitors.
-
Conducting long-term safety and efficacy studies in preclinical models.
-
Elucidating the precise contexts in which YAP activation is beneficial versus detrimental in cancer.
-
Exploring the full therapeutic potential of this compound in a wider range of degenerative and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. Inhibition of MST1/2 Kinases of the Hippo Signaling Pathway Enhances Antitumor Chemotherapy in Hematological Cancers | Semantic Scholar [semanticscholar.org]
- 9. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 12. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
The Effect of Xmu-MP-1 on Cardiac Hypertrophy and Heart Repair: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: The adult mammalian heart possesses a limited capacity for regeneration, making cardiac hypertrophy and heart failure significant challenges in cardiovascular medicine. Pathological cardiac remodeling, characterized by cardiomyocyte hypertrophy, apoptosis, and fibrosis, is a final common pathway for many heart diseases. The Hippo signaling pathway has emerged as a critical regulator of organ size and cell proliferation, and its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of Xmu-MP-1, a selective small molecule inhibitor of Mammalian Ste20-like kinases 1 and 2 (MST1/2), the core kinases of the Hippo pathway. We will explore its mechanism of action and its effects on mitigating cardiac hypertrophy and promoting heart repair, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental designs.
Core Mechanism of Action: The Hippo Signaling Pathway
This compound is a potent and selective inhibitor of MST1 and MST2, with IC50 values of 71 nM and 38 nM, respectively[1]. In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates LATS1/2 kinases[2][3]. Activated LATS1/2, along with its co-activator MOB1, then phosphorylates the downstream effectors Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ)[2][3][4][5]. This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and/or their proteasomal degradation, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes[3].
By inhibiting MST1/2, this compound prevents the phosphorylation cascade, leading to the dephosphorylation and activation of YAP/TAZ. Activated YAP/TAZ can then translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family, to initiate the transcription of target genes that promote cell proliferation, survival, and tissue regeneration[4][5][6].
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of cardiac stress. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Neonatal Rat Cardiomyocytes (NRCMs)
| Parameter | Model/Stimulus | This compound Concentration | Observed Effect | Reference |
| YAP Activity | Luciferase Reporter Assay | 1-5 µM | > 5-fold increase | [1] |
| Cell Survival | Oxidative Stress (H₂O₂) | 3-5 µM | 25-30% increase | [1] |
| Apoptosis | Oxidative Stress (H₂O₂) | 3 µM | Significant reduction | [1] |
| Cardiomyocyte Proliferation | Ki-67 Staining | 3 µM | Significant increase | [1][7] |
| Cardiomyocyte Hypertrophy | Phenylephrine (50 µM) | 3-5 µM | Significant reduction in cell size and BNP expression | [8] |
Table 2: In Vivo Efficacy of this compound on Cardiac Hypertrophy
| Parameter | Animal Model | This compound Dosage | Treatment Duration | Observed Effect | Reference |
| Cardiac Contractility | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Improved cardiac function | [1][9] |
| Cardiomyocyte Size | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Reduced cross-sectional area | [1][9] |
| Hypertrophic Markers (BNP) | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Reduced expression | [9] |
| Apoptosis (TUNEL) | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Fewer TUNEL positive cells | [1][9] |
| Cardiac Fibrosis | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Lower levels of fibrosis | [1][9] |
Table 3: In Vivo Efficacy of this compound on Heart Repair
| Parameter | Animal Model | This compound Dosage | Treatment Details | Observed Effect | Reference |
| Infarct Size | Mouse, Ischemia/Reperfusion (I/R) | Not specified | Treatment after reperfusion | Reduced infarct size | [10] |
| Cardiac Function | Mouse, I/R | Not specified | Treatment after reperfusion | Preserved cardiac function | [10] |
| Apoptosis & Necrosis | Mouse, I/R | Not specified | Treatment after reperfusion | Attenuated apoptosis and necrosis | [10] |
| Mitochondrial Function | Mouse, I/R | Not specified | Treatment after reperfusion | Mitigated mitochondrial dysfunction | [10] |
| Inflammation | Mouse, I/R | Not specified | Treatment after reperfusion | Suppressed inflammation, stimulated M2 macrophage polarization | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
Animal Models
-
Transverse Aortic Constriction (TAC) for Cardiac Hypertrophy:
-
Anesthesia: Mice are anesthetized with isoflurane (4-5% for induction, 2-3% for maintenance)[1]. Pre-surgical analgesia such as buprenorphine (0.1 mg/kg, i.p.) is administered[1][12].
-
Procedure: A midline cervical or sternal incision is made to expose the aortic arch. A suture (e.g., 5-0 silk) is passed under the aorta between the innominate and left common carotid arteries. A blunt needle or spacer is placed alongside the aorta, and the suture is tied snugly around both. The needle is then quickly removed, creating a defined constriction[12][13][14]. In sham-operated controls, the suture is passed under the aorta but not tied[14].
-
Post-operative Care: The chest and skin are closed in layers. Mice are monitored daily for the first 72 hours[12]. The model induces compensated hypertrophy over the first 2 weeks, which can progress to heart failure[13].
-
Ischemia/Reperfusion (I/R) for Heart Repair:
-
Procedure: This model typically involves temporary ligation of the left anterior descending (LAD) coronary artery to induce ischemia, followed by the removal of the ligature to allow reperfusion. The duration of ischemia and reperfusion varies depending on the study design. This procedure leads to myocardial infarction and subsequent cardiac remodeling[10].
-
This compound Administration
-
Formulation: this compound is dissolved in a vehicle, typically Dimethyl sulfoxide (DMSO)[1][15]. For in vivo use, this stock may be further diluted in solutions like saline or a mix of PEG300 and Tween-80[16].
-
Dosage and Route: A common dosage is 1 mg/kg body weight, administered via intraperitoneal (i.p.) injection every two days[1][9]. Other studies have used doses up to 3 mg/kg/day via gavage[17].
-
Treatment Timeline: In hypertrophy models, treatment often commences after the pathology is established (e.g., 3 weeks post-TAC) and continues for a defined period (e.g., 10 days) to assess therapeutic effects[1][9]. In I/R models, treatment may begin immediately after reperfusion[10].
Assessment Methods
-
Cardiac Function Assessment (Echocardiography):
-
Histological Analysis:
-
Tissue Preparation: Hearts are collected, fixed (e.g., in 10% neutral formalin), and embedded in paraffin. Sections (e.g., 5-µm) are prepared for staining[21].
-
Hypertrophy: Cardiomyocyte size is quantified by measuring the cross-sectional area of cells in sections stained with reagents like Wheat Germ Agglutinin (WGA) or for proteins like α-actinin[8].
-
Proliferation: Proliferating cells are identified by immunostaining for markers like Ki-67[1][7].
-
Apoptosis: Apoptotic cells are detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay[9].
-
Fibrosis: Collagen deposition is quantified using Picrosirius Red staining, which can be visualized under polarized light. The percentage of the fibrotic area relative to the total tissue area is calculated[22][23].
-
-
Molecular Analysis (Western Blotting for Hippo Pathway Proteins):
-
Lysate Preparation: Heart tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors[24]. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel, separated by electrophoresis, and transferred to a nitrocellulose or PVDF membrane[24].
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA) and incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of Hippo pathway proteins (e.g., p-MST1/2, MST1/2, p-LATS1, LATS1, p-YAP, YAP)[24][25][26][27].
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
This compound, as a pharmacological inhibitor of the Hippo pathway, demonstrates significant therapeutic potential in preclinical models of cardiac disease. By targeting the core MST1/2 kinases, it effectively reduces pathological hypertrophy, limits apoptosis and fibrosis, and promotes cardiomyocyte survival[1][9]. Furthermore, in the context of ischemia/reperfusion injury, this compound preserves cardiac function and mitigates tissue damage, suggesting a role in promoting heart repair[10].
While these findings are promising, further research is warranted. The distinction between the proliferative response of neonatal versus adult cardiomyocytes to this compound in vivo requires deeper investigation[1]. Long-term studies are necessary to evaluate the safety and efficacy of sustained Hippo pathway inhibition, as prolonged activation of YAP has been implicated in other pathologies. The development of more targeted delivery systems could enhance the therapeutic index and minimize potential off-target effects. For drug development professionals, this compound represents a valuable lead compound for a new class of regenerative cardiac therapies aimed at directly intervening in the molecular pathways that govern heart size and cardiomyocyte viability.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Hippo-YAP1/TAZ pathway and its crosstalk in cardiac biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo pathway in heart repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo pathway regulates density-dependent proliferation of iPSC-derived cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hippo Signaling Pathway in Cardiac Development and Diseases [frontiersin.org]
- 6. The Hippo Signaling Pathway as a Drug Target in Familial Dilated Cardiomyopathy [sciltp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor this compound, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects heart from ischemia/reperfusion injury in mice through modulating Mst1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 12. mmpc.org [mmpc.org]
- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound: A Potential Compound to Improve Spermatogenesis in Mouse Model of Diabetes Mellitus [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mst1/2 Kinases Inhibitor, this compound, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. ebiohippo.com [ebiohippo.com]
- 25. Hippo Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 26. Hunting for Hippo Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Hippo Pathway: Upstream Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Xmu-MP-1: A Novel Kinase Inhibitor for Disease-Modifying Osteoarthritis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by progressive cartilage degradation, chondrocyte apoptosis, and inflammation, leading to pain and loss of joint function. Current treatments primarily manage symptoms, leaving a critical unmet need for disease-modifying therapies. This document outlines the preclinical evidence for Xmu-MP-1, a selective small molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), as a potential disease-modifying osteoarthritis drug (DMOAD). This compound targets the core of the Hippo signaling pathway, promoting chondrocyte survival, proliferation, and matrix synthesis while mitigating the catabolic and apoptotic effects characteristic of OA. This guide provides a comprehensive overview of its mechanism of action, quantitative preclinical efficacy data, and detailed experimental protocols.
Introduction: Targeting the Hippo Signaling Pathway in Osteoarthritis
Osteoarthritis pathogenesis involves a complex interplay of mechanical stress, inflammation, and cellular signaling that disrupts cartilage homeostasis. Chondrocytes, the sole cell type in cartilage, lose their ability to maintain the extracellular matrix (ECM), leading to an imbalance favoring catabolism over anabolism, and ultimately, undergo apoptosis.[1] A key regulator of tissue homeostasis, cell proliferation, and apoptosis is the Hippo signaling pathway.
In chondrocytes, the activation of the Hippo pathway kinases MST1/2 initiates a phosphorylation cascade that results in the cytoplasmic sequestration and inactivation of the transcriptional co-activator Yes-associated protein (YAP).[1] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it complexes with TEAD transcription factors to promote the expression of pro-survival and pro-proliferation genes.[1] In osteoarthritic cartilage, the Hippo pathway is hyperactivated, leading to reduced nuclear YAP and contributing to chondrocyte apoptosis and cartilage degradation.[1]
This compound is a potent and selective ATP-competitive inhibitor of MST1 and MST2. By blocking this upstream kinase, this compound effectively deactivates the Hippo pathway, leading to the nuclear translocation and activation of YAP. This mechanism presents a promising therapeutic strategy to counteract the degenerative processes in OA by intrinsically promoting the regenerative capacity of chondrocytes.
Quantitative Preclinical Data
The efficacy of this compound has been demonstrated in both in vitro models of chondrocyte inflammation and in vivo surgical models of osteoarthritis. The following tables summarize the key quantitative findings.
Table 1: Potency and In Vitro Efficacy of this compound
| Parameter | Target/Model | Value/Effect | Source |
| IC₅₀ | MST1 Kinase | 71.1 ± 12.9 nM | Fan et al., 2016 |
| IC₅₀ | MST2 Kinase | 38.1 ± 6.9 nM | Fan et al., 2016 |
| Chondrocyte Proliferation | IL-1β-treated murine chondrocytes | Rescued suppressed proliferation (vs. IL-1β alone) | [1] |
| Chondrocyte Apoptosis | IL-1β-treated murine chondrocytes | Inhibited IL-1β-induced apoptosis | [1] |
| Gene Expression (Anabolic) | IL-1β-treated murine chondrocytes | Increased Col2a1 & Acan expression (vs. IL-1β alone) | [1] |
| Gene Expression (Catabolic) | IL-1β-treated murine chondrocytes | Decreased Mmp3 & Mmp13 expression (vs. IL-1β alone) | [1] |
| Gene Expression (YAP Target) | IL-1β-treated murine chondrocytes | Increased Ctgf, Cyr61, & Survivin expression | [1][2] |
Table 2: In Vivo Efficacy of this compound in DMM Mouse Model of Osteoarthritis
| Parameter | Sham Control | DMM + Vehicle | DMM + this compound (1 mg/kg) | Source |
| OARSI Score | ~0.5 | ~4.0 | ~2.0 | [1] |
| Cartilage Integrity | Normal | Severe cartilage erosion, proteoglycan loss | Reduced cartilage erosion, preserved proteoglycan content | [1] |
| Synovial Thickening | Normal | Significant thickening | Reduced thickening | [1] |
Mechanism of Action: Modulation of the MST1/2-YAP Pathway
This compound's therapeutic effect is derived from its direct inhibition of MST1/2, the apical kinases of the Hippo pathway.
In healthy chondrocytes, the Hippo pathway is balanced. In OA, pro-inflammatory and mechanical stress signals lead to the activation of MST1/2. Activated MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates YAP.[1] Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation, preventing it from acting as a nuclear transcription co-activator. This results in decreased expression of genes that promote cell survival and proliferation, contributing to the OA phenotype.
This compound directly inhibits MST1/2 kinase activity. This inhibition prevents the phosphorylation of LATS1/2 and, consequently, YAP. Unphosphorylated YAP is free to translocate into the nucleus, bind with TEAD transcription factors, and drive the expression of target genes such as Ctgf, Cyr61, and Survivin, which collectively promote chondrocyte proliferation, inhibit apoptosis, and support ECM synthesis.[1][2]
Detailed Experimental Protocols
The following protocols are representative of the key experiments used to evaluate the efficacy of this compound for osteoarthritis.
In Vitro Model: IL-1β-Induced Chondrocyte Inflammation
This model simulates the inflammatory environment within an osteoarthritic joint to assess the direct effects of this compound on chondrocyte biology.
-
Primary Chondrocyte Isolation:
-
Harvest articular cartilage from the knee and hip joints of 3- to 5-day-old C57BL/6 mice under sterile conditions.
-
Perform a sequential enzymatic digestion: first with 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells, followed by digestion with 0.2% Type II Collagenase in DMEM/F12 medium overnight at 37°C on a shaker.
-
Filter the cell suspension through a 70-μm cell strainer to remove undigested tissue.
-
Centrifuge the cells, wash with PBS, and resuspend in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plate cells at a high density and culture at 37°C with 5% CO₂. Use primary chondrocytes (Passage 0 or 1) for all experiments to maintain phenotype.
-
-
This compound and IL-1β Treatment:
-
Once chondrocytes reach 80-90% confluency, serum-starve the cells for 12-24 hours.
-
Pre-treat cells with this compound (e.g., 1-5 µM final concentration) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with recombinant mouse IL-1β (10 ng/mL final concentration) for 24-48 hours in the continued presence of this compound or vehicle.
-
Include control groups (no treatment) and vehicle-only groups.
-
-
Endpoint Analysis:
-
Gene Expression (RT-qPCR): Isolate total RNA and perform reverse transcription. Quantify relative mRNA levels of Mmp3, Mmp13, Acan, Col2a1, Ctgf, Cyr61, and Survivin, normalizing to a housekeeping gene like Gapdh.
-
Apoptosis (Flow Cytometry): Harvest cells and stain with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Analyze via flow cytometry to quantify early and late apoptotic cell populations.
-
Proliferation (EdU Assay): During the final 2-4 hours of treatment, add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium. Fix and permeabilize cells, then perform the click-chemistry reaction to fluorescently label EdU-incorporated DNA. Counterstain nuclei with DAPI and quantify the percentage of EdU-positive cells via fluorescence microscopy.
-
In Vivo Model: Destabilization of the Medial Meniscus (DMM)
The DMM model is a widely accepted surgical model that mimics post-traumatic osteoarthritis by inducing joint instability.[1]
-
Surgical Procedure:
-
Use 10- to 12-week-old male C57BL/6 mice. Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave the right knee and sterilize the area with betadine and ethanol.
-
Make a small medial parapatellar incision to expose the joint capsule.
-
Incise the joint capsule to expose the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.
-
Carefully transect the MMTL with micro-scissors, taking care not to damage the articular cartilage. This destabilizes the medial meniscus.
-
For sham controls, perform the same procedure up to the point of exposing the MMTL but do not transect it.
-
Close the joint capsule and skin with sutures. Administer post-operative analgesics as per institutional guidelines.
-
-
This compound Administration:
-
Beginning one week post-surgery, administer this compound (1 mg/kg) or vehicle (e.g., DMSO/corn oil) via intraperitoneal injection every other day for 8 weeks.[1]
-
-
Histological Analysis:
-
At 8 weeks post-injection, euthanize the mice and dissect the entire knee joints.
-
Fix the joints in 4% paraformaldehyde for 48 hours, followed by decalcification in 10% EDTA for 14-21 days.
-
Embed the joints in paraffin or O.C.T. compound and cut 5-μm thick sagittal sections through the medial compartment of the joint.
-
Stain sections with Safranin O and Fast Green to visualize proteoglycan content (stains red/orange) and cartilage structure.
-
Score the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system (scale of 0-6), which evaluates the depth and extent of cartilage lesions.[1]
-
Conclusion and Future Directions
This compound represents a compelling therapeutic candidate for osteoarthritis. By selectively inhibiting MST1/2, it targets a core pathological mechanism in OA—the suppression of chondrocyte anabolic and survival pathways. Preclinical data demonstrate that this compound can protect against cartilage degradation, reduce chondrocyte apoptosis, and promote proliferation in the face of inflammatory insults. Its efficacy in the DMM surgical model further supports its potential as a DMOAD.
Future research should focus on optimizing drug delivery methods, potentially through intra-articular formulations, to maximize local concentration and minimize systemic exposure. Further studies in large animal models will be crucial to validate these findings and establish a safety profile before advancing to human clinical trials. The targeted mechanism and promising preclinical results position this compound as a significant advancement in the pursuit of a therapy that can halt or reverse the progression of osteoarthritis.
References
The Role of Xmu-MP-1 in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus and associated metabolic disorders are characterized by a progressive decline in pancreatic β-cell function and mass, coupled with insulin resistance. The Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has emerged as a significant area of investigation for its role in metabolic homeostasis. Mammalian sterile 20-like kinases 1 and 2 (MST1/2) are core components of this pathway, and their overactivation is linked to β-cell death. Xmu-MP-1, a potent and selective small-molecule inhibitor of MST1/2, has shown considerable promise in preclinical models by mitigating the pathological mechanisms underlying diabetes. This technical guide provides an in-depth review of the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction: The Hippo Pathway in Metabolism
The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size by regulating cell proliferation, apoptosis, and stem cell self-renewal.[1][2][3] The core of the pathway in mammals consists of a kinase cassette including MST1/2 and Large Tumor Suppressor Kinases 1/2 (LATS1/2).[4] When the pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[4] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[4]
In the context of metabolic diseases, MST1 is a potent pro-apoptotic kinase expressed in pancreatic β-cells.[5] Diabetic conditions, including glucotoxicity, lipotoxicity, and oxidative stress, activate MST1, which promotes β-cell death and impairs insulin secretion, thereby contributing to the progression of diabetes.[4][5] This makes MST1 a compelling therapeutic target. This compound has been identified as a selective, reversible, and potent inhibitor of MST1/2, offering a pharmacological tool to modulate this pathway for therapeutic benefit.[6][7]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of MST1 and MST2. This action prevents the phosphorylation of the downstream components LATS1/2 and MOB1, effectively shutting down the pro-apoptotic signal.[6][7] The inhibition of the MST1/2-LATS1/2 kinase cascade leads to the dephosphorylation and subsequent activation of YAP/TAZ.[6] Activated YAP/TAZ translocates to the nucleus, where it binds to transcription factors, primarily the TEAD family, to promote the expression of genes involved in cell proliferation and survival.[4] In pancreatic β-cells, this mechanism counteracts the pro-apoptotic signals induced by diabetic stress. Furthermore, MST1 activation under diabetic conditions can lead to the degradation of Pancreatic and Duodenal Homeobox 1 (PDX1), a key transcription factor for β-cell development and function; inhibition of MST1 by this compound is hypothesized to protect PDX1 from degradation.[1][3][4]
Caption: this compound inhibits MST1/2, preventing YAP/TAZ phosphorylation and promoting its nuclear activity.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key studies, both in vitro and in vivo. The following tables summarize the critical data.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Cell Line / System | Reference |
| IC₅₀ | MST1 | 71.1 ± 12.9 nM | Kinase Assay | [8] |
| MST2 | 38.1 ± 6.9 nM | Kinase Assay | [8] | |
| YAP Activity | YAP | >5-fold increase | Neonatal Rat Cardiomyocytes | [9] |
| YAP | Significant increase | INS-1 (Pancreatic β-cell line) | [7] | |
| Cell Viability | INS-1 | Slight reduction at 3-5 µM | INS-1 | [7] |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| STZ-Induced Diabetes | 1 mg/kg, intraperitoneally | - Improved glucose tolerance in Glucose Tolerance Test (GTT). - Lower fasting blood glucose. | [5][7][10] |
| STZ-Induced Diabetes (Severe) | 1 mg/kg, intraperitoneally | - Significantly increased number of pancreatic β-cells. - Enhanced Langerhans islet area. | [5][7][10] |
| STZ-Induced Diabetes with Insulin | Not specified | - Relieved myocardial dysfunction when combined with insulin. - Activated AMPK and attenuated mitochondrial dysfunction in the heart. | [11] |
| STZ-Induced Diabetes | 1 mg/kg/day, i.p. for 21 days | - Trend toward improved spermatogenesis area, sperm concentration, and motility. | [12] |
| Wild-Type Mice | 1 mg/kg/day, i.p. for 21 days | - 18.85% improvement in progressive sperm motility (p=0.0063). - 13.05% increase in total sperm motility (p=0.0175). | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on this compound.
Protocol 1: Streptozotocin (STZ)-Induced Diabetes Mouse Model
-
Animal Model: Male Balb/c mice, typically 12 weeks old, are used.[7][12]
-
Induction of Diabetes: Diabetes is induced by intraperitoneal (i.p.) injection of STZ. A common method involves multiple low doses to minimize acute toxicity and better mimic type 1 diabetes progression. For example, STZ is dissolved in a citrate buffer (pH 4.5) and administered daily for several consecutive days. Blood glucose is monitored regularly. Mice with fasting blood glucose levels consistently above a defined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.[5][12]
-
This compound Administration:
-
Preparation: this compound is dissolved in a vehicle, commonly DMSO or a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][13]
-
Dosage and Route: A typical dose is 1 mg/kg body weight, administered via intraperitoneal injection.[9][12]
-
Frequency: Dosing can be daily or every other day for a period ranging from 10 days to several weeks, depending on the study's endpoint.[9][12]
-
-
Outcome Assessments:
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are given an i.p. injection of glucose (e.g., 1 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.[7][10]
-
Histological Analysis: At the end of the experiment, pancreata are harvested, fixed in formalin, and embedded in paraffin. Sections are stained (e.g., with hematoxylin and eosin or with insulin-specific antibodies) to analyze the Langerhans islet area and quantify the number of β-cells.[5]
-
Caption: Experimental workflow for evaluating this compound in an STZ-induced diabetic mouse model.
Protocol 2: In Vitro INS-1 Cell Viability Assay
-
Cell Culture: The rat insulinoma cell line INS-1 is cultured in standard medium (e.g., RPMI-1640) supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics at 37°C in a humidified 5% CO₂ incubator.[7]
-
Induction of Cell Damage: To mimic diabetic conditions, cells are treated with STZ (e.g., 1-2 mM) for 24 hours.[7]
-
This compound Treatment: this compound, dissolved in DMSO, is added to the culture medium concomitantly with STZ at various concentrations (e.g., 1 µM, 3 µM, 5 µM). A vehicle control (DMSO only) is run in parallel.[7]
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, MTT solution (0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[7]
-
Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.[7]
-
Summary and Future Directions
This compound represents a promising therapeutic agent for diabetes by directly targeting a core mechanism of β-cell death. By inhibiting MST1/2, it unleashes the pro-survival and proliferative activity of the YAP/TAZ transcriptional program, leading to improved β-cell mass, enhanced glucose tolerance, and amelioration of diabetic complications in preclinical models.[5][11] The logical flow from molecular inhibition to physiological benefit is compelling.
Caption: Logical relationship from this compound's molecular action to its therapeutic effects in diabetes.
Future research should focus on several key areas. While this compound is selective for MST1/2, potential off-target effects at higher concentrations need thorough investigation, especially for chronic treatment regimens.[4][7] The long-term safety of systemically inhibiting a fundamental pathway like Hippo must be carefully evaluated, given its role as a tumor suppressor pathway.[3] Furthermore, translating these promising preclinical findings into clinical efficacy will require the development of optimized drug delivery systems and robust clinical trial designs to fully assess the therapeutic potential of this compound in patients with diabetes and other metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The hippo kinases MST1/2 in cardiovascular and metabolic diseases: A promising therapeutic target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Treatment with this compound erases hyperglycaemic memory in hearts of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Standard protocol for using Xmu-MP-1 in cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Xmu-MP-1, a selective and reversible inhibitor of the Hippo pathway kinases MST1/2, in cell culture experiments. This document outlines the mechanism of action, provides established experimental protocols, and summarizes key quantitative data for effective use in research and drug development.
Introduction
This compound is a potent small molecule inhibitor of Mammalian sterile 20-like kinases 1 and 2 (MST1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound prevents the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2), which in turn leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][4] The nuclear accumulation of YAP/TAZ results in the transcriptional activation of genes involved in cell proliferation, survival, and tissue regeneration.[5][6] In contrast, in some cancer cell types, particularly hematopoietic cancers, this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest.[1][7][8]
Mechanism of Action
This compound acts as a reversible and selective inhibitor of MST1 and MST2 kinases.[3] This inhibition blocks the canonical Hippo signaling cascade, leading to the activation of its downstream effectors, YAP and TAZ.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 (nM) |
| MST1 | 71.1 ± 12.9[3][9] |
| MST2 | 38.1 ± 6.9[3][9] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effects |
| Hematopoietic Cancer Lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | 1.21 - 2.7 | 72 hours | EC50 for decreased cell viability.[1] |
| Namalwa | 0.3 - 2.5 | 48 hours | Concentration-dependent increase in caspase 3/7 activity.[1] |
| Namalwa | 2.5 | 24 hours | Increased cleaved PARP-1, increased LC3-II, decreased p62.[1] |
| HepG2 (Human Liver Carcinoma) | 0.1 - 10 | Not Specified | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP.[2][9] |
| Neonatal Rat Cardiomyocytes (NRCM) | 1 - 5 | 72 hours | Inhibition of phenylephrine-induced hypertrophy.[10] |
| Neonatal Rat Cardiomyocytes (NRCM) | 3 - 5 | 4 hours | Reduced apoptosis and increased cell survival following oxidative stress.[10] |
| Various (RAW264.7, U2OS, SW480, RPE1, SNU-423) | Not Specified | Not Specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation.[9] |
Experimental Protocols
Reagent Preparation and Storage
-
Dissolution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9] For a 10 mM stock solution, dissolve 4.165 mg of this compound (MW: 416.48 g/mol ) in 1 mL of DMSO.
-
Storage: The powder form can be stored at -20°C for up to 3 years.[9] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[9]
General Cell Culture Treatment Workflow
The following diagram outlines a typical workflow for treating cultured cells with this compound.
Cell Viability/Proliferation Assay
This protocol is adapted from studies on hematopoietic cancer cell lines.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete culture medium.[1][2]
-
Incubation: Incubate the plate for 24 hours to allow cells to acclimate.[1][2]
-
Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A common concentration range to test is 0.3 µM to 2.5 µM.[1][2] Add the diluted this compound to the wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.[1][2]
-
Analysis: Assess cell viability using a suitable assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[1][2] Measure the absorbance at 490 nm.[2]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol is based on the methodology used for Namalwa cells.[1]
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.[2]
-
Incubation: Allow cells to attach and grow for 24 hours.[2]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.3, 0.6, 1.25, 2.5 µM) and a DMSO vehicle control.[1][2]
-
Incubation: Incubate for 48 hours.[2]
-
Assay: Use a Caspase-Glo 3/7 Assay kit according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating at room temperature for 30 minutes, and then measuring luminescence.[1][2]
Western Blot Analysis for Pathway Activation
This protocol is to assess the phosphorylation status of key Hippo pathway proteins.[1]
-
Cell Treatment: Seed cells in larger culture dishes (e.g., 60 mm) and treat with the desired concentration of this compound (e.g., 2.5 µM) or DMSO for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10 µg) per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against target proteins (e.g., p-LATS1/2, LATS1/2, p-YAP, YAP, cleaved PARP, LC3-II, and a loading control like beta-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Concluding Remarks
This compound is a valuable tool for investigating the Hippo signaling pathway in various biological contexts. The provided protocols and data serve as a starting point for designing experiments. It is crucial to optimize parameters such as cell density, drug concentration, and treatment duration for each specific cell line and experimental setup. Researchers should also consider the potential off-target effects of this compound, as it has been reported to have an affinity for other kinases, such as Aurora A/B.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 7. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xmu-MP-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmu-MP-1 is a potent and selective, reversible inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2][3][4] By inhibiting MST1/2, this compound blocks the phosphorylation cascade that leads to the inactivation of the downstream effector Yes-associated protein (YAP), promoting its nuclear translocation and activity.[1][2][3][4] This mechanism makes this compound a valuable tool for studying tissue regeneration, cell proliferation, and apoptosis in various in vitro models. These application notes provide recommended concentrations, detailed experimental protocols, and visualizations to guide the effective use of this compound in your research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in in vitro applications, including its inhibitory concentrations and effective concentrations in various cell-based assays.
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC50 (MST1) | 71.1 ± 12.9 nM | Cell-free kinase assay | [2][5] | |
| IC50 (MST2) | 38.1 ± 6.9 nM | Cell-free kinase assay | [2][5] | |
| Effective Concentration Range | 0.1 - 10 µM | HepG2 (human liver carcinoma) | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP. | [1][2][3][4][6] |
| 1 - 5 µM | Neonatal rat cardiomyocytes (NRCM) | Attenuated hypertrophy and reduced apoptosis. The maximum effect was observed at 3 µM. | [7] | |
| 0.3 - 2.5 µM | Namalwa (human B-cell lymphoma) | Concentration-dependent inhibition of cell growth and induction of apoptosis. | [4] | |
| 1 - 3 µM | INS-1 (rat insulinoma) | Increased cell survival in the presence of STZ-induced damage. | [8] | |
| 10 µM | HEK293 (human embryonic kidney) | Reduction in H2O2-induced phosphorylation of MOB1. | [9] | |
| EC50 | 1.25 - 2.7 µM | Various hematopoietic tumor cell lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | Inhibition of cell population growth after 72 hours. | [4] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and its application in experimental setups, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Effective Dosage of Xmu-MP-1 for In Vivo Mouse Studies
Introduction Xmu-MP-1 is a potent and selective small-molecule inhibitor of Mammalian Ste20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1] This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration.[2] By inhibiting MST1/2, this compound blocks the phosphorylation cascade that leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP), promoting its nuclear translocation and subsequent gene expression related to cell growth and survival.[3][4][5] These application notes provide a summary of effective dosages, administration protocols, and the underlying signaling pathway for researchers utilizing this compound in in vivo mouse models.
Hippo Signaling Pathway and this compound Mechanism of Action
The Hippo pathway consists of a kinase cascade where MST1/2, upon activation, phosphorylate and activate LATS1/2 kinases. LATS1/2 then phosphorylate the transcriptional co-activator YAP, leading to its sequestration in the cytoplasm and subsequent degradation. This compound selectively inhibits MST1/2, preventing this cascade. Consequently, YAP remains unphosphorylated, translocates to the nucleus, and binds with TEAD transcription factors to initiate the expression of genes that promote cell proliferation and inhibit apoptosis.[5]
Caption: this compound inhibits MST1/2, preventing YAP phosphorylation and promoting its nuclear activity.
Data Presentation: In Vivo Dosage Summary
The effective dosage of this compound can vary depending on the mouse model, disease state, and desired outcome. The following table summarizes dosages and administration routes reported in various studies.
| Mouse Model | Dosage (mg/kg) | Administration Route | Frequency | Vehicle | Key Findings | Reference(s) |
| Cardiac Hypertrophy (TAC) | 1 | Intraperitoneal (i.p.) | Every 2 days | DMSO | Improved cardiac function, reduced hypertrophy and fibrosis. | [6][7] |
| Intestinal & Liver Injury | 1 - 3 | Intraperitoneal (i.p.) | Not specified | Not specified | Augmented tissue repair and regeneration. | [8] |
| Aortic Aneurysm (AngII) | 3 | Oral Gavage | Daily | DMSO | Attenuated Angiotensin II-induced ascending aortic expansion. | [9] |
| Diabetes Mellitus (STZ) | 1 | Intraperitoneal (i.p.) | Daily | DMSO | Improved spermatogenesis area and sperm motility. | [1][2] |
| Osteoarthritis (DMM model) | 1 | Intraperitoneal (i.p.) | Every 2 days | Not specified | Attenuated cartilage degradation and chondrocyte apoptosis. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on common practices for dissolving this compound for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO. For example, create a 30 mg/mL stock solution.[9]
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
For a 1 mg/kg dose in a 25g mouse, the required dose is 0.025 mg.
-
If the injection volume is 100 µL (0.1 mL), the final concentration of the injection solution should be 0.25 mg/mL.
-
It is critical to ensure the final concentration of DMSO in the injected volume is low (typically <5%) to avoid toxicity. Always inject a vehicle-only control group with the same final concentration of DMSO.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol describes the preparation of this compound for administration via oral gavage, as used in the aortic aneurysm model.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in DMSO to a concentration of 30 mg/mL.[9]
-
Calculate the required volume for gavage based on the animal's weight to achieve the target dose (e.g., 3 mg/kg/day).[9]
-
For a 25g mouse, a 3 mg/kg dose requires 0.075 mg of this compound.
-
Using the 30 mg/mL solution, this corresponds to a volume of 2.5 µL. This volume is typically too small for accurate gavage and should be diluted in a suitable vehicle (e.g., corn oil or sterile water) to a final gavage volume of 50-100 µL.
-
Administer the solution carefully using a proper gavage needle.
-
A control group receiving the vehicle (DMSO diluted to the same final concentration) should be included.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo mouse study using this compound, from disease induction to final analysis.
Caption: A typical workflow for in vivo studies, from model induction to treatment and analysis.
References
- 1. Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound: A Potential Compound to Improve Spermatogenesis in Mouse Model of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor this compound, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mst1/2 Kinases Inhibitor, this compound, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Intraperitoneal injection protocol for Xmu-MP-1 in animal models.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of Xmu-MP-1 in animal models. This document outlines detailed protocols for solution preparation, injection procedures, and experimental applications based on peer-reviewed studies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway. By inhibiting MST1/2, this compound leads to the activation and nuclear translocation of the downstream effector Yes-associated protein (YAP), a transcriptional co-activator that plays a crucial role in cell proliferation, survival, and tissue regeneration. These characteristics make this compound a valuable tool for in vivo research in various fields, including regenerative medicine, cardiology, and oncology.
Quantitative Data Summary
The following tables summarize the key parameters for the intraperitoneal administration of this compound as reported in various animal model studies.
Table 1: this compound Intraperitoneal Injection Parameters in Mice
| Parameter | Details | Animal Model | Application | Reference |
| Dosage | 1 mg/kg | C57BL/6 Mice | Cardiac Hypertrophy | |
| 1 mg/kg | BALB/c Mice | Diabetes | [1] | |
| 1 - 3 mg/kg | FRG Mice | Liver Regeneration | [2] | |
| Solvent/Vehicle | DMSO | C57BL/6 Mice | Cardiac Hypertrophy | |
| DMSO | BALB/c Mice | Diabetes | [3] | |
| 10% DMSO in normal saline | C57BL/6 Mice | Radiation Injury | [4] | |
| 2% DMSO + 30% PEG 300 + 2% Tween 80 + ddH2O | - | General Use | [2] | |
| Injection Frequency | Every 2 days | C57BL/6 Mice | Cardiac Hypertrophy | |
| Daily | BALB/c Mice | Diabetes | [1][3] | |
| Treatment Duration | 10 days | C57BL/6 Mice | Cardiac Hypertrophy | |
| 21 days | BALB/c Mice | Diabetes | [1][3] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | IC50 (MST1) | IC50 (MST2) | Effective Concentration | Application | Reference |
| HepG2 | 71.1 ± 12.9 nM | 38.1 ± 6.9 nM | 0.1 - 10 µM | Inhibition of MOB1, LATS1/2, and YAP phosphorylation | [2] |
| Neonatal Rat Cardiomyocytes | - | - | 1 - 5 µM | Inhibition of phenylephrine-induced hypertrophy | |
| INS-1 (Rat Insulinoma) | - | - | 1 - 5 µM | Inhibition of MST1/2 activity | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol provides a step-by-step guide for preparing a this compound solution for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80, sterile
-
Sterile double-distilled water (ddH₂O) or normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure for preparing a 5 mg/mL stock solution in a vehicle of 2% DMSO, 30% PEG 300, and 2% Tween 80: [2]
-
Prepare the vehicle: In a sterile tube, mix 300 µL of PEG 300 and 20 µL of Tween 80.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in DMSO to make a concentrated stock solution (e.g., 83 mg/mL)[2]. Ensure the powder is completely dissolved. Use fresh DMSO as it is hygroscopic.
-
Prepare the final injection solution:
-
To the PEG 300 and Tween 80 mixture, add 20 µL of the concentrated this compound/DMSO stock solution.
-
Vortex the mixture until it becomes a clear solution.
-
Add sterile ddH₂O or normal saline to a final volume of 1 mL.
-
Vortex again to ensure homogeneity.
-
-
Storage:
-
The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years)[2].
-
Stock solutions in DMSO can be stored at -80°C for up to 1 year[2]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
The final injection solution should be prepared fresh before each use.
-
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
70% ethanol for disinfection
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be exposed and facing upwards.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or other vital organs[5].
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Hippo Signaling Pathway and the Action of this compound
Caption: The Hippo signaling pathway and the inhibitory action of this compound on MST1/2.
General Experimental Workflow for In Vivo Studies with this compound
Caption: A generalized experimental workflow for in vivo studies using this compound.
Cited Applications
Cardiac Hypertrophy Model
In a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC), intraperitoneal administration of this compound at 1 mg/kg every other day for 10 days resulted in improved cardiac function. The treatment led to a reduction in cardiomyocyte cross-sectional area and decreased expression of hypertrophic markers.
Experimental Protocol Outline:
-
Induce cardiac hypertrophy in mice via TAC surgery.
-
After a set period (e.g., 21 days) to establish hypertrophy, begin treatment with this compound (1 mg/kg, IP) or vehicle (DMSO) every other day.
-
Monitor cardiac function using echocardiography at baseline and throughout the treatment period.
-
At the end of the treatment, sacrifice the animals and collect heart tissues for histological and molecular analysis (e.g., H&E staining, qPCR for hypertrophic markers).
Diabetes and Tissue Regeneration Model
In streptozotocin (STZ)-induced diabetic mice, daily intraperitoneal injections of this compound at 1 mg/kg for 21 days improved glucose tolerance[1]. The treatment was also associated with an increase in pancreatic β-cell number and islet area[1]. Furthermore, this compound has been shown to promote liver and intestinal repair and regeneration in mouse models of acute and chronic injury at doses of 1 to 3 mg/kg via intraperitoneal injection[2].
Experimental Protocol Outline (Diabetes Model):
-
Induce diabetes in mice with multiple low-dose STZ injections.
-
Confirm hyperglycemia and begin daily IP injections of this compound (1 mg/kg) or vehicle (DMSO).
-
Monitor blood glucose levels and perform glucose tolerance tests at regular intervals.
These protocols and data provide a solid foundation for researchers to design and execute in vivo studies using this compound. It is recommended to optimize the dosage, solvent, and treatment regimen for each specific animal model and experimental goal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The YAP and TAZ transcription coactivators: key downstream effectors of the mammalian Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upstream regulators of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Xmu-MP-1 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vivo administration of Xmu-MP-1, a potent and selective inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2). The methodologies outlined below are compiled from various preclinical studies and are intended to serve as a comprehensive guide for researchers utilizing this compound in animal models.
Introduction
This compound is a small molecule inhibitor that targets the core kinases of the Hippo signaling pathway, MST1 and MST2.[1][2][3][4] By inhibiting MST1/2, this compound promotes the nuclear translocation and activation of the downstream effector Yes-associated protein (YAP), which plays a crucial role in cell proliferation, tissue regeneration, and apoptosis.[5][6] Its therapeutic potential is being explored in a variety of disease models, including tissue injury, osteoarthritis, and cancer.[5][6][7] Proper dissolution and administration of this compound are critical for achieving reliable and reproducible results in in vivo studies.
Data Presentation: In Vivo Administration of this compound
The following table summarizes the quantitative data from various studies that have utilized this compound for in vivo administration.
| Parameter | Details | Reference |
| Animal Model | Mice (C57Bl/6, LDL receptor -/-) | [7][8] |
| Administration Route | Intraperitoneal (i.p.) injection, Oral gavage | [6][7][8][9] |
| Dosage Range | 1 mg/kg to 3 mg/kg | [5][6][7][8] |
| Vehicle Composition | - 10% DMSO in Corn Oil- DMSO | [5][7][8][9] |
| Stock Solution | 5 mg/mL in DMSO | [5] |
| Frequency of Administration | Daily or every other day | [7][8][9] |
| Reported Pharmacokinetics (Rats) | Half-life: 1.2 hours, Bioavailability: 39.5% | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal Injection
This protocol is adapted from studies investigating the effects of this compound on osteoarthritis and cardiac hypertrophy in mice.[5][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a stock solution of 5 mg/mL.[5] Ensure complete dissolution, which may be aided by gentle vortexing or sonication.
-
-
Prepare Working Solution:
-
For a final dose of 1 mg/kg, dilute the stock solution in corn oil. For example, to prepare a 100 µL injection volume for a 25g mouse, you would need 25 µg of this compound.
-
Calculate the volume of the stock solution needed (e.g., 5 µL of a 5 mg/mL stock).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add sterile corn oil to bring the final volume to the desired injection volume (e.g., add 95 µL of corn oil for a final volume of 100 µL). The final concentration of DMSO should be 10% or less.[5]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Administration:
Protocol 2: Oral Gavage
This protocol is based on a study investigating the role of this compound in aortic aneurysm models.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Oral gavage needles
Procedure:
-
Prepare Working Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 30 mg/mL.[8]
-
This solution can be directly used for oral gavage.
-
-
Administration:
-
Administer the this compound solution daily by oral gavage at a dose of 3 mg/kg.[8] The volume to be administered should be calculated based on the mouse's body weight.
-
Mandatory Visualization
Hippo Signaling Pathway and this compound Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mst1/2 Kinases Inhibitor, this compound, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound: A Potential Compound to Improve Spermatogenesis in Mouse Model of Diabetes Mellitus [mdpi.com]
Application Notes and Protocols for Measuring Apoptosis using a TUNEL Assay after Xmu-MP-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to quantify apoptosis in cells treated with Xmu-MP-1, a selective inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2).
Introduction
This compound is a potent small molecule inhibitor of the Hippo signaling pathway kinases MST1 and MST2.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] By inhibiting MST1/2, this compound leads to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[3] In various cell types, particularly in hematopoietic cancer cells, the modulation of the Hippo pathway by this compound has been shown to induce programmed cell death, or apoptosis.[4][5][6]
A key hallmark of the later stages of apoptosis is the fragmentation of genomic DNA by cellular endonucleases.[7][8][9] The TUNEL assay is a widely adopted and robust method for the in situ detection of these DNA fragments.[8][10][11] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[7][8][9] This allows for the identification and quantification of apoptotic cells via fluorescence microscopy or flow cytometry.[8][10][12]
These protocols provide a detailed methodology for inducing apoptosis with this compound and subsequently performing a TUNEL assay to measure the apoptotic response.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effect of this compound on apoptosis.
Table 1: Effect of this compound on Caspase 3/7 Activity in Namalwa Cells
| This compound Concentration (µM) | Incubation Time (hours) | Relative Caspase 3/7 Activity (Fold Change vs. Control) |
| 0.0 | 48 | 1.0 |
| 0.3 | 48 | 1.5 |
| 0.6 | 48 | 2.2 |
| 1.25 | 48 | 3.1 |
| 2.5 | 48 | 4.5 |
Note: This data is representative and based on findings demonstrating a dose-dependent increase in caspase activity, a key event in apoptosis that precedes DNA fragmentation.[4]
Table 2: Quantification of Apoptosis by TUNEL Assay in Neonatal Rat Cardiomyocytes (NRCMs) after H₂O₂-induced Oxidative Stress with and without this compound
| Treatment Group | This compound Concentration (µM) | Percentage of TUNEL-Positive Cells (%) |
| Control (DMSO) | 0 | 5 ± 1.2 |
| H₂O₂ (200 µM) | 0 | 35 ± 4.5 |
| H₂O₂ (200 µM) + this compound | 1 | 28 ± 3.8 |
| H₂O₂ (200 µM) + this compound | 3 | 15 ± 2.5 |
| H₂O₂ (200 µM) + this compound | 5 | 12 ± 2.1 |
Note: This table is based on a study where this compound was shown to protect cardiomyocytes from apoptosis.[7] The data illustrates the utility of the TUNEL assay in quantifying the effects of this compound on apoptosis.
Experimental Protocols
Part 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cells with this compound to induce apoptosis prior to analysis with the TUNEL assay.
Materials:
-
Cell line of interest (e.g., Namalwa, Jurkat, or other susceptible cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or coverslips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in cell culture plates or on coverslips to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium from the stock solution. Recommended final concentrations to test range from 0.5 µM to 5 µM.[4][7]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period to induce apoptosis. A typical incubation time is 24 to 48 hours.[4] The optimal time may vary depending on the cell line and this compound concentration.
-
Proceed to TUNEL Assay: After the incubation period, proceed directly to the TUNEL assay protocol for either adherent or suspension cells.
Part 2: TUNEL Assay Protocol for Fluorescence Microscopy
This is a generalized protocol for a fluorescence-based TUNEL assay. It is crucial to consult the specific instructions provided with the commercial TUNEL assay kit being used, as reagent compositions and incubation times may vary.[2][10][13][14]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Microscope slides and coverslips
-
Humidified chamber
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Adherent Cells: Gently wash the cells on coverslips twice with PBS.
-
Suspension Cells: Centrifuge the cells to pellet, discard the supernatant, and wash the pellet twice with PBS. Resuspend the cells and cytospin them onto microscope slides.
-
-
Fixation:
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 2-15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Equilibration:
-
(Optional, depending on the kit) Incubate the cells with an equilibration buffer for 5-10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit's instructions (typically a mixture of TdT enzyme and labeled dUTPs in a reaction buffer).
-
Remove the previous solution and add the TUNEL reaction mixture to the cells, ensuring the entire sample is covered.
-
Incubate the samples in a humidified chamber for 60 minutes at 37°C, protected from light.[13]
-
-
Stop Reaction:
-
Stop the reaction by washing the cells three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the samples using a fluorescence microscope with the appropriate filters for the labeled dUTP and the nuclear counterstain. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Controls:
-
Positive Control: Treat a separate sample with DNase I before the TUNEL reaction to induce DNA breaks. This will ensure the assay is working correctly.
-
Negative Control: Perform the TUNEL reaction on a separate sample without the TdT enzyme. This will control for any non-specific fluorescence.
Mandatory Visualization
Caption: Experimental workflow for TUNEL assay after this compound treatment.
Caption: Simplified Hippo signaling pathway and the effect of this compound on apoptosis.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 9. Hippo Signal Pathway - Creative BioMart [creativebiomart.net]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 12. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. genscript.com [genscript.com]
Application Notes and Protocols for Measuring YAP Activity using a Luciferase Reporter Assay with Xmu-MP-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to quantitatively measure the activity of Yes-associated protein (YAP), a key transcriptional regulator, in response to the small molecule inhibitor Xmu-MP-1. This assay is a valuable tool for studying the Hippo signaling pathway and for the screening and characterization of potential therapeutic compounds that modulate YAP activity.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator YAP is a central effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of genes that promote cell growth and inhibit apoptosis.[1] Conversely, activation of the Hippo pathway leads to the phosphorylation of YAP, resulting in its cytoplasmic sequestration and inactivation.[2] Dysregulation of the Hippo-YAP pathway is implicated in various cancers, making it an attractive target for drug development.[3]
This compound is a potent and selective inhibitor of the core Hippo pathway kinases, MST1 and MST2.[4][5] By inhibiting MST1/2, this compound prevents the phosphorylation cascade that leads to YAP inactivation, thereby promoting YAP's nuclear localization and transcriptional activity.[2][6] The luciferase reporter assay described herein provides a robust and sensitive method to quantify this this compound-mediated activation of YAP. The assay typically utilizes a reporter construct containing multiple TEAD-binding sites (e.g., 8xGTIIC) upstream of a firefly luciferase gene.[1][7][8] Increased YAP activity leads to enhanced luciferase expression, which can be easily measured as a luminescent signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hippo-YAP signaling pathway, the mechanism of action of this compound, and the experimental workflow for the luciferase reporter assay.
Caption: The Hippo-YAP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the YAP activity luciferase reporter assay.
Quantitative Data Summary
The following table summarizes the quantitative data related to the inhibitory activity of this compound and its effect on YAP-mediated luciferase activity.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC₅₀ for MST1 | 71.1 ± 12.9 nM | In vitro kinase assay | [4][5] |
| This compound IC₅₀ for MST2 | 38.1 ± 6.9 nM | In vitro kinase assay | [4][5] |
| YAP Luciferase Activity | >5-fold increase | Neonatal Rat Cardiomyocytes (NRCM) | [2] |
| Effective this compound Concentration | 1-5 µM | Neonatal Rat Cardiomyocytes (NRCM) | [2] |
| Effective this compound Concentration | 0.1-10 µM | Human Liver Carcinoma (HepG2) | [3][6][9] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T, HepG2, or other suitable cell lines.
-
Reporter Plasmids:
-
Inhibitor: this compound (dissolved in DMSO).
-
Transfection Reagent: Lipofectamine 2000, FuGENE HD, or equivalent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.
-
Lysis Buffer: Passive Lysis Buffer (included in the luciferase assay kit).
-
Microplate Luminometer: Capable of reading dual-luciferase assays.
-
96-well white, clear-bottom tissue culture plates.
Detailed Methodology
1. Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
2. Co-transfection of Reporter Plasmids:
-
For each well, prepare a DNA mixture containing:
-
100 ng of 8xGTIIC-Firefly Luciferase plasmid.
-
10 ng of Renilla Luciferase control plasmid.
-
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of DNA-lipid complexes.
-
Add the transfection complex dropwise to each well.
-
Incubate the plate for 24 hours at 37°C.
3. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for an additional 24 hours at 37°C.
4. Cell Lysis and Luciferase Assay:
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
5. Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the average normalized activity for each treatment group.
-
Determine the fold change in YAP activity by dividing the average normalized activity of the this compound-treated groups by the average normalized activity of the vehicle control group.
-
Plot the fold change in YAP activity as a function of the this compound concentration.
Conclusion
This protocol provides a comprehensive guide for measuring YAP activity using a luciferase reporter assay in response to the MST1/2 inhibitor this compound. This robust and sensitive assay is an essential tool for researchers investigating the Hippo signaling pathway and for the development of novel therapeutics targeting this critical cellular pathway. Adherence to the detailed methodology will ensure reproducible and reliable results for the quantification of YAP transcriptional activity.
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. addgene.org [addgene.org]
- 9. preprints.org [preprints.org]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Immunohistochemistry Staining of YAP Nuclear Localization Following Xmu-MP-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the nuclear localization of Yes-associated protein (YAP) via immunohistochemistry (IHC) following treatment with Xmu-MP-1, a selective inhibitor of MST1/2 kinases in the Hippo signaling pathway.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A key effector of this pathway is the transcriptional co-activator YAP. When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing its nuclear translocation and subsequent activation of target gene transcription.
This compound is a potent and reversible small molecule inhibitor of MST1/2 kinases.[1] By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2 and, consequently, YAP.[2][3] This leads to the accumulation of dephosphorylated, active YAP in the nucleus, where it can promote cell proliferation and tissue regeneration.[2][4] Immunohistochemistry is a powerful technique to visualize and quantify this shift in YAP's subcellular localization, providing a robust method to assess the efficacy of this compound and other Hippo pathway modulators.[5][6]
Key Applications
-
Drug Efficacy Studies: To determine the in vitro and in vivo efficacy of this compound in promoting YAP nuclear localization in various cell types and tissues.
-
Mechanism of Action Studies: To elucidate the downstream effects of MST1/2 inhibition on the Hippo signaling pathway.
-
Regenerative Medicine Research: To investigate the potential of this compound to induce tissue repair and regeneration through YAP activation.[1]
-
Oncology Research: To study the role of YAP in tumorigenesis and the potential of Hippo pathway inhibitors as cancer therapeutics.[4]
Quantitative Data Summary
The following table summarizes quantitative data from studies assessing the effect of this compound on YAP activity and nuclear localization.
| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in YAP Activity (Luciferase Reporter Assay) | % of Cells with Nuclear YAP | Reference |
| Neonatal Rat Cardiomyocytes (NRCM) | 1-5 µM | 24 hours | >5-fold | Significantly increased | [7][8] |
| HepG2 (Human Liver Carcinoma) | 0.1-10 µM | Not specified | Not specified | Predominantly nuclear | [2] |
Signaling Pathway and Experimental Workflow
Hippo Signaling Pathway Inhibition by this compound
Caption: Inhibition of MST1/2 by this compound leads to YAP dephosphorylation and nuclear translocation.
Experimental Workflow for IHC Staining of YAP
Caption: Step-by-step workflow for immunohistochemical analysis of YAP nuclear localization.
Detailed Experimental Protocol: Immunohistochemistry for YAP
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections. Modifications may be required for other sample types.
Reagents and Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-YAP antibody (select an antibody validated for IHC)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water: 2 x 3 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.[9]
-
Allow slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-YAP primary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei blue.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Analysis and Quantification
-
Images should be captured using a bright-field microscope.
-
YAP staining will appear brown, while nuclei will be blue.
-
Quantification of YAP nuclear localization can be performed by scoring the percentage of cells with positive nuclear staining or by using image analysis software to measure the intensity of nuclear staining.[10][11]
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or too high antibody concentration.
-
Weak or No Staining: Ineffective antigen retrieval, inactive primary antibody, or incorrect antibody dilution.
-
Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous biotin (if using an avidin-biotin system).
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the nuclear localization of YAP in response to this compound treatment, providing valuable insights into the regulation and function of the Hippo signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 5. Immunohistochemistry to Study YAP in Human Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Immunohistochemistry to Study YAP in Human Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio.unipd.it [bio.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear localization of the transcriptional coactivator YAP is associated with invasive lobular breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-treatment of Xmu-MP-1 with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-treatment of Xmu-MP-1, a selective inhibitor of Mammalian STE20-like kinase 1/2 (MST1/2), with other therapeutic compounds. The following sections detail the synergistic effects, underlying signaling pathways, and experimental methodologies for investigating these combinations, particularly in the context of cancer therapy.
Synergistic Anti-Cancer Effects of this compound in Combination with Chemotherapeutic Agents
This compound has been shown to enhance the anti-tumor activity of conventional chemotherapy drugs such as doxorubicin, cisplatin, and etoposide in hematopoietic tumor cells.[1][2] This synergistic effect allows for the potential reduction of chemotherapy dosage, which could in turn decrease treatment-related toxicity.[3]
Co-treatment with Doxorubicin in Hematopoietic Cancers
Studies have demonstrated that co-treatment of this compound with doxorubicin leads to a significant reduction in the viability of hematopoietic cancer cells.[4][5] this compound enhances the cytotoxic effects of doxorubicin by blocking the cell cycle and inducing programmed cell death pathways, including apoptosis and autophagy.[1][4][6][7]
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect |
| Namalwa (Burkitt's Lymphoma) | This compound | 0.3 - 2.5 µM | Dose-dependent decrease in cell viability[8] |
| Namalwa (Burkitt's Lymphoma) | Doxorubicin | Varies | Dose-dependent decrease in cell viability |
| Namalwa (Burkitt's Lymphoma) | This compound + Doxorubicin | Varies | Enhanced reduction in cell viability compared to single agents[5][9] |
Co-treatment with Paclitaxel
In a model using human hair follicles, this compound was found to antagonize the cytotoxic effects of the chemotherapy agent paclitaxel. This was attributed to this compound's ability to perturb epithelial cell cycle progression.[10] This highlights the context-dependent nature of this compound's combinatorial effects.
Signaling Pathways
The Hippo Signaling Pathway and this compound's Mechanism of Action
This compound is a potent and selective inhibitor of the core Hippo pathway kinases, MST1 and MST2.[11][12] Inhibition of MST1/2 by this compound prevents the phosphorylation and activation of Large Tumor Suppressor 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and survival.[11][12]
References
- 1. preprints.org [preprints.org]
- 2. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 3. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Designing Robust Experimental Controls for Xmu-MP-1 Studies: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Xmu-MP-1 is a potent and selective small molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3][4] Its ability to modulate this critical pathway, which governs cell proliferation, apoptosis, and organ size, has made it a valuable tool in various research areas, including cancer biology, regenerative medicine, and immunology.[1][2][5] However, the successful application of this compound and the generation of reliable, interpretable data are critically dependent on the implementation of appropriate experimental controls. These application notes provide a comprehensive guide for designing and executing well-controlled experiments using this compound, ensuring the scientific rigor and reproducibility of your findings.
Introduction to this compound and the Hippo Signaling Pathway
The Hippo signaling pathway is a highly conserved signaling cascade that plays a pivotal role in tissue homeostasis.[6][7] In its canonical form, the pathway consists of a kinase cascade where MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates LATS1/2 kinases.[6] Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[6] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival.[8][9]
This compound is a reversible and selective inhibitor of MST1/2, with IC50 values of 71.1 nM for MST1 and 38.1 nM for MST2.[4] By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2 and subsequently YAP/TAZ, leading to the nuclear translocation and activation of YAP/TAZ and the transcription of their target genes.[1][3]
Designing Appropriate Experimental Controls
The following sections outline essential controls for both in vitro and in vivo studies involving this compound.
In Vitro Experimental Controls
Proper controls are paramount for validating the specificity and on-target effects of this compound in cell culture experiments.
Table 1: Key Experimental Controls for In Vitro this compound Studies
| Control Type | Purpose | Description | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used to prepare the this compound working solution.[1] | No significant change in the measured endpoints compared to untreated cells. |
| Untreated Control | To establish a baseline for the experimental system. | Cells that are not exposed to either this compound or the vehicle. | Represents the normal physiological state of the cells under the given culture conditions. |
| Positive Control (Pathway Activator) | To ensure the experimental system is responsive to Hippo pathway modulation. | Treat cells with a known activator of the Hippo pathway (e.g., high cell density, serum starvation, or treatment with agents that induce cell-cell contact).[10] | Increased phosphorylation of MST1/2, LATS1/2, and YAP; cytoplasmic retention of YAP. |
| Positive Control (Downstream Effect) | To validate the assay used to measure the expected biological outcome. | Use a known inducer of the biological effect being studied (e.g., a known pro-proliferative agent when studying cell growth). | A measurable and significant change in the desired biological endpoint. |
| Negative Control (Inactive Compound) | To confirm the specificity of the observed effects to MST1/2 inhibition. | Use a structurally similar but biologically inactive analog of this compound, if available. | No significant effect on the Hippo pathway or the biological endpoint of interest. |
| Off-Target Controls | To rule out potential off-target effects of this compound. | Assess the activity of other kinases known to be potential off-targets of this compound.[11] | No significant inhibition of off-target kinases at the concentrations of this compound used. |
| Dose-Response Control | To determine the optimal concentration of this compound and demonstrate a dose-dependent effect. | Treat cells with a range of this compound concentrations.[1][3] | A clear dose-dependent inhibition of MST1/2 activity and a corresponding effect on the biological endpoint. |
| Time-Course Control | To determine the optimal duration of this compound treatment. | Harvest cells at different time points after this compound treatment.[10] | Observe the temporal dynamics of pathway inhibition and the subsequent biological effects. |
In Vivo Experimental Controls
In vivo studies require additional controls to account for the complexities of a whole-organism system.
Table 2: Key Experimental Controls for In Vivo this compound Studies
| Control Type | Purpose | Description | Expected Outcome |
| Vehicle Control | To control for the effects of the delivery vehicle. | Administer the same vehicle used to dissolve and deliver this compound (e.g., DMSO, saline) to a cohort of animals.[2] | No significant difference in phenotype or measured parameters compared to the untreated group. |
| Untreated Control | To establish a baseline for the animal model. | A cohort of animals that does not receive any treatment. | Represents the normal physiological or disease state of the animal model. |
| Positive Control (Disease Model) | To validate the animal model of the disease being studied. | A cohort of animals exhibiting the full disease phenotype without any therapeutic intervention. | The expected pathological changes and functional deficits associated with the disease model. |
| Positive Control (Standard-of-Care) | To compare the efficacy of this compound to an existing treatment. | A cohort of animals treated with a clinically relevant drug for the disease being studied. | Provides a benchmark for evaluating the therapeutic potential of this compound. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Controls | To correlate drug exposure with biological activity. | Collect tissue/plasma samples at various time points after this compound administration to measure drug concentration and target engagement (e.g., p-YAP levels).[3] | Establish a relationship between the dose of this compound administered, its concentration in the target tissue, and the extent of Hippo pathway inhibition. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the on-target effects of this compound.
Protocol: Western Blot Analysis of Hippo Pathway Components
Objective: To determine the effect of this compound on the phosphorylation status of key Hippo pathway proteins.
Materials:
-
Cell lines of interest (e.g., HepG2, MCF-7)
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting p-MST1/2, MST1/2, p-LATS1, LATS1, p-YAP, YAP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle for the desired duration. Include untreated and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Table 3: Example Data from Western Blot Analysis
| Treatment | p-MST1/2 / MST1/2 (Relative Intensity) | p-LATS1 / LATS1 (Relative Intensity) | p-YAP / YAP (Relative Intensity) |
| Untreated | 1.00 | 1.00 | 1.00 |
| Vehicle (DMSO) | 0.98 | 1.02 | 0.99 |
| This compound (1 µM) | 0.35 | 0.40 | 0.25 |
| This compound (5 µM) | 0.15 | 0.20 | 0.10 |
Protocol: Immunofluorescence for YAP/TAZ Nuclear Translocation
Objective: To visualize the effect of this compound on the subcellular localization of YAP/TAZ.
Materials:
-
Cells grown on coverslips
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against YAP or TAZ
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block cells with blocking buffer for 30 minutes.
-
Incubate with primary antibody for 1 hour.
-
Wash and incubate with fluorophore-conjugated secondary antibody for 1 hour.
-
Wash and counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips and visualize using a fluorescence microscope.
Protocol: Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound (dissolved in DMSO)
-
Vehicle (DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 or EC50.
Table 4: Example Data from a Cell Viability Assay
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle Control) |
| Vehicle | - | 100 |
| This compound | 0.1 | 98 |
| This compound | 1 | 85 |
| This compound | 10 | 60 |
| This compound | 100 | 30 |
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro this compound studies.
Caption: Logical relationships of experimental controls for this compound studies.
Conclusion
References
- 1. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 2. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hippo Kinases MST1/2 Regulate Immune Cell Functions in Cancer, Infection, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hippo kinases MST1/2 in cardiovascular and metabolic diseases: A promising therapeutic target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results with Xmu-MP-1 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Xmu-MP-1, a selective inhibitor of MST1/2 kinases in the Hippo signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and reversible inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound prevents the phosphorylation and activation of the downstream kinases LATS1/2. This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), which then promotes the expression of genes involved in cell proliferation and survival.[4][5][6]
Q2: What are the expected outcomes of this compound treatment?
The effects of this compound are highly context-dependent. In many somatic cell types, such as hepatocytes and intestinal epithelial cells, this compound treatment is expected to promote proliferation and tissue regeneration.[4][7] Conversely, in hematopoietic tumor cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy.[1][2][8]
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound varies depending on the cell type and experimental goals. For in vitro studies, concentrations typically range from 0.1 to 10 μM.[1][2][4] For in vivo experiments in mice, a dosage of 1 to 3 mg/kg via intraperitoneal injection has been shown to be effective.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For long-term storage, the powder form should be kept at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for up to 2 years.[3] To prepare a working solution for in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to prepare fresh working solutions for each experiment to ensure optimal activity.[4]
Troubleshooting Guide
Issue 1: Unexpected Inhibition of Cell Proliferation or Cell Cycle Arrest
Possible Cause 1: Off-target effects. this compound has been reported to have off-target activity, notably inhibiting Aurora kinases A and B, which are critical for mitotic progression.[9] This can lead to cell cycle arrest, particularly in highly proliferative cell populations.[9][10]
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm inhibition of the Hippo pathway by assessing the phosphorylation status of downstream targets like MOB1 and YAP via Western blot. A decrease in p-MOB1 and an increase in nuclear YAP would indicate successful MST1/2 inhibition.[4][5]
-
Assess Aurora Kinase Inhibition: If you suspect off-target effects, you can measure the activity of Aurora kinases or look for phenotypes associated with their inhibition, such as defects in mitotic spindle formation.
-
Consider Alternative Inhibitors: If off-target effects are a concern, you may need to consider using other MST1/2 inhibitors with different selectivity profiles.
Possible Cause 2: Cell-type specific responses. The cellular response to Hippo pathway inhibition can vary significantly between different cell types. For instance, while it promotes proliferation in some cell lines, it can induce apoptosis in hematopoietic cancer cells.[1][11]
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature to understand the known effects of this compound in your specific cell type or a closely related one.
-
Control Experiments: Include appropriate positive and negative controls in your experiments to validate your findings.
Issue 2: No Observable Effect of this compound Treatment
Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary. If the concentration used is too low, it may not be sufficient to inhibit MST1/2 activity.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Check Downstream Markers: Assess the phosphorylation of MOB1 and YAP to confirm that the Hippo pathway is being modulated at the molecular level.[4]
Possible Cause 2: Inactive Compound. Improper storage or handling of this compound can lead to its degradation and loss of activity.
Troubleshooting Steps:
-
Proper Storage: Ensure that this compound powder and stock solutions are stored at the recommended temperatures.[3]
-
Fresh Working Solutions: Always prepare fresh working solutions from a stock solution for each experiment.[4]
-
Purchase from a Reputable Source: Ensure the quality of your this compound by purchasing from a reliable supplier.
Possible Cause 3: Experimental System Insensitivity. In some cellular contexts, the Hippo pathway may not be the primary regulator of the biological process you are studying.
Troubleshooting Steps:
-
Pathway Analysis: Investigate the role of the Hippo pathway in your specific experimental system through literature review or preliminary experiments.
-
Alternative Approaches: Consider targeting other signaling pathways that may be more relevant to your research question.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HepG2 | Western Blot | 0.1 - 10 µM | Decreased p-MOB1, p-LATS1/2, p-YAP | [4] |
| Hematopoietic Tumor Cells | Cell Viability | 1.21 - 2.7 µM (EC50) | Decreased cell viability, induced apoptosis | [1] |
| Neonatal Rat Cardiomyocytes | Ki67 Staining | 3 µM | Increased proliferation | [12] |
| Human Hair Follicle | Organ Culture | Not specified | Decreased proliferation, cell cycle arrest | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration | Dosage | Observed Effect | Reference |
| Mouse (Liver Injury) | Intraperitoneal | 1 - 3 mg/kg | Augmented liver repair and regeneration | [4] |
| Rat (Sporadic Alzheimer's) | Intraperitoneal | 0.5 mg/kg | Improved cognitive deficits | [13] |
| Mouse (Colitis) | Intraperitoneal | 1 mg/kg | Ameliorated colitis | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hippo Pathway Activation
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or DMSO vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MST1/2, MST1, p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Protocol 3: Caspase-Glo 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or DMSO as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the relative caspase 3/7 activity.[8]
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Off-Target Effects of Xmu-MP-1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Xmu-MP-1, a potent and selective inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive inhibitor of MST1 and MST2 kinases, which are key components of the Hippo signaling pathway.[1][2][3] It exhibits high affinity for these kinases with reported IC50 values of 71.1 ± 12.9 nM for MST1 and 38.1 ± 6.9 nM for MST2.[1][2][3]
Q2: Does this compound have known off-target effects on other kinases?
Yes, like many kinase inhibitors, this compound can exhibit off-target activity. A comprehensive KINOMEscan profiling against 468 kinases revealed that at a concentration of 1 µM, this compound shows significant inhibition of a small subset of other kinases.[4] A selectivity score [S(10)] of 0.05 was determined, which was calculated by dividing the number of kinases with strong inhibition (23) by the total number of kinases tested (468).[4]
Q3: Which kinases are most significantly inhibited by this compound as off-targets?
The KINOMEscan data revealed several off-target kinases that are strongly inhibited by this compound. The dissociation constants (Kd) for these interactions have been determined and are crucial for understanding potential confounding effects in experiments. The table below summarizes the Kd values for the primary targets and key off-target kinases.
Data Presentation: On-Target and Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | Family | Inhibition Value (Kd in nM) | Classification |
| STK3 (MST2) | STE | 15 | Primary Target |
| STK4 (MST1) | STE | 46 | Primary Target |
| MAP4K4 | STE | 180 | Off-Target |
| MINK1 | STE | 260 | Off-Target |
| TNIK | STE | 460 | Off-Target |
| PLK1 | Other | 790 | Off-Target |
| AURKB | Other | 1100 | Off-Target |
| LRRK2 | TKL | 1300 | Off-Target |
| ULK1 | Other | 2000 | Off-Target |
| ULK2 | Other | 2300 | Off-Target |
| STK10 | STE | 2800 | Off-Target |
| STK33 | CAMK | 3100 | Off-Target |
| SLK | STE | 3200 | Off-Target |
| STK39 | CAMK | 3300 | Off-Target |
| MAP4K1 | STE | 3400 | Off-Target |
| MAP4K2 | STE | 3500 | Off-Target |
| MAP4K3 | STE | 4100 | Off-Target |
| MAP4K5 | STE | 4400 | Off-Target |
| TNK2 | TK | 4800 | Off-Target |
| GCK | STE | 6000 | Off-Target |
| MAP3K1 | STE | 6400 | Off-Target |
| MAP3K4 | STE | 8100 | Off-Target |
| MAP3K2 | STE | 9500 | Off-Target |
Data sourced from the supplementary materials of Fan et al., 2016, Science Translational Medicine.
Troubleshooting Guide
Problem 1: Unexpected phenotype observed that is inconsistent with Hippo pathway inhibition.
-
Possible Cause: This could be due to the off-target effects of this compound on other signaling pathways. For example, inhibition of kinases like PLK1 or Aurora B can lead to mitotic defects, while effects on MAP4K family members can influence JNK signaling.
-
Troubleshooting Steps:
-
Review the Off-Target Profile: Cross-reference your observed phenotype with the known functions of the off-target kinases listed in the table above.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound. Off-target effects may only become apparent at higher concentrations. Try to use the lowest effective concentration that inhibits MST1/2 activity to minimize off-target effects.
-
Use a Structurally Different Inhibitor: If possible, use another MST1/2 inhibitor with a different off-target profile to confirm that the observed phenotype is due to on-target inhibition.
-
Rescue Experiment: If you suspect an off-target effect on a specific kinase, you may be able to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Problem 2: Inconsistent results in cell-based assays.
-
Possible Cause: The cellular context, including the expression levels of on- and off-target kinases, can influence the effects of this compound. Different cell lines may have varying sensitivities.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: If possible, determine the expression levels of the primary targets (MST1/2) and key off-target kinases in your cell line of interest.
-
Titrate the Compound: Perform a careful titration of this compound to determine the optimal concentration for your specific cell line and assay.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Experimental Protocols
1. General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or other suitable detection method)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add 2 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of the recombinant kinase solution (e.g., 1 ng/µL in kinase buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 10 µM ATP in kinase buffer).
-
Incubate for 1 hour at room temperature.
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Thermal cycler or heating blocks
-
Western blotting reagents and antibodies against the target kinase
-
-
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and thawing).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
How to minimize off-target effects of Xmu-MP-1 in research.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Xmu-MP-1 in research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1 and MST2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, this compound prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and survival.[1][3]
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound is cell-type and context-dependent and should be determined empirically. However, a general guideline is:
-
In vitro: 0.1 µM to 10 µM.[4] Many studies show effective inhibition of MST1/2 signaling and YAP activation in the 1-5 µM range.[5]
-
In vivo: 1 to 3 mg/kg administered via intraperitoneal injection or gavage.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For in vitro use, prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo formulations, specific protocols involving solvents like PEG300, Tween 80, and saline may be required to ensure solubility and bioavailability.[6] Always protect solutions from light.
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for MST1/2, it has been shown to inhibit other kinases, most notably Aurora kinases A and B.[7] This off-target activity can lead to cell cycle arrest, a paradoxical effect given that YAP activation is typically pro-proliferative. A KINOMEscan analysis revealed that at a concentration of 1 µM, this compound can inhibit a number of other kinases.[7][8]
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Proliferation or Cell Cycle Arrest
-
Possible Cause: Off-target inhibition of cell cycle kinases, such as Aurora kinases A and B, by this compound.[7] This can override the pro-proliferative signal from YAP activation.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to find a therapeutic window that inhibits MST1/2 with minimal impact on cell proliferation.
-
Time-Course Experiment: Assess the effects of this compound at different time points. Short-term treatment may be sufficient to observe Hippo pathway modulation without significant cell cycle disruption.
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase may indicate Aurora kinase inhibition.
-
Use a More Selective Inhibitor: If available, consider using a structurally different MST1/2 inhibitor with a distinct off-target profile as a control.
-
Rescue Experiment: To confirm that the observed phenotype is due to YAP activity, consider overexpressing a constitutively active form of YAP in the presence of this compound to see if the anti-proliferative effect can be rescued.
-
Issue 2: No Apparent Change in YAP Localization or Activity
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment and assess the phosphorylation status of direct MST1/2 substrates, such as MOB1, and downstream markers like YAP phosphorylation (p-YAP) and total YAP levels by Western blot. A decrease in p-MOB1 and p-YAP, along with an increase in nuclear YAP, indicates target engagement.
-
-
Possible Cause 2: The Hippo pathway is already inactive in the cell line being used.
-
Troubleshooting Step: Use a positive control to activate the Hippo pathway (e.g., by culturing cells at high density or treating with stimuli like H₂O₂) before treating with this compound to confirm the inhibitor's efficacy.[2]
-
-
Possible Cause 3: Issues with experimental technique.
-
Troubleshooting Step: Review and optimize your Western blot or immunofluorescence protocols. Ensure the use of appropriate antibodies and controls.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Instability of this compound in solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell seeding densities, passage numbers, and media conditions, as these can influence the basal activity of the Hippo pathway.
-
-
Possible Cause 3: Vehicle (DMSO) effects.
-
Troubleshooting Step: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically <0.5%).
-
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC₅₀ (nM) |
| MST1 | 71.1 ± 12.9 |
| MST2 | 38.1 ± 6.9 |
| Data from Fan et al., 2016[8] |
Table 2: Off-Target Kinase Profile of this compound (KINOMEscan at 1 µM)
| Kinase Target | Percent of Control |
| MST1 | 0 |
| MST2 | 0 |
| MST3 | 0.1 |
| MST4 | 0.1 |
| AURKA (Aurora A) | 1.5 |
| AURKB (Aurora B) | 0.4 |
| CAMKK1 | 2.4 |
| CAMKK2 | 0.8 |
| DYRK1A | 7.9 |
| DYRK1B | 3.5 |
| HIPK1 | 8.8 |
| HIPK2 | 2.1 |
| HIPK3 | 2.2 |
| MINK1 | 0.4 |
| MYO3A | 5.5 |
| MYO3B | 1.9 |
| PAK1 | 9.4 |
| PAK2 | 8.9 |
| PAK3 | 9.8 |
| PAK4 | 6.2 |
| TNIK | 3.2 |
| TSSK1B | 3.9 |
| ZAK (MAP3K20) | 6.7 |
| This table presents a selection of kinases with significant inhibition (reported as % of DMSO control, where a lower number indicates stronger binding) from a KINOMEscan assay performed at 1 µM this compound. Data adapted from Fan et al., 2016.[8] |
Experimental Protocols
1. Western Blot for Hippo Pathway Activation
This protocol is for assessing the phosphorylation status of key Hippo pathway proteins following this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-MOB1 (Thr35), anti-MOB1, anti-p-YAP (Ser127), anti-YAP, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
2. Immunofluorescence for YAP Nuclear Translocation
This protocol allows for the visualization of YAP localization within the cell.
-
Materials:
-
Cells seeded on coverslips in a multi-well plate
-
This compound and DMSO
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-YAP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells on coverslips with this compound or DMSO.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with anti-YAP primary antibody in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image with a fluorescence microscope.
-
3. In Vitro MST1 Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of this compound on MST1 kinase activity.
-
Materials:
-
Recombinant active MST1 protein
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
This compound at various concentrations
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant MST1, and varying concentrations of this compound or DMSO.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding MBP and a mix of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 papers.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell line-specific responses and sensitivity to Xmu-MP-1.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Xmu-MP-1, a selective inhibitor of the Hippo pathway kinases MST1 and MST2. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound prevents the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This in turn leads to the dephosphorylation and activation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1] Once dephosphorylated, YAP/TAZ translocate to the nucleus where they associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation, tissue regeneration, and inhibition of apoptosis.[1]
Q2: How should I dissolve and store this compound?
A2: this compound should be dissolved in fresh dimethyl sulfoxide (DMSO) to create a stock solution. For example, a stock solution of 83 mg/mL (199.28 mM) can be prepared.[4] For in vivo studies, a working solution can be prepared by mixing the DMSO stock with PEG300, Tween80, and ddH2O.[4] Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is highly cell line-specific and depends on the desired biological outcome.
-
For in vitro studies: Concentrations typically range from 0.1 µM to 10 µM.[1][4][5] For instance, treatment of HepG2 cells in this range effectively reduces the phosphorylation of downstream targets like MOB1, LATS1/2, and YAP.[2][4] In neonatal rat cardiomyocytes, concentrations of 1-5 µM have been shown to increase YAP activity.[6] However, for some hematopoietic tumor cell lines, EC50 values are observed between 1.21 µM and 2.7 µM after 72 hours of treatment.[7]
-
For in vivo studies: Doses of 1 to 3 mg/kg administered via intraperitoneal injection have been effectively used in mouse models to promote liver and intestinal repair.[2][4]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I confirm that this compound is active in my cell line?
A4: The activity of this compound can be confirmed by observing its effects on the Hippo signaling pathway. Key validation experiments include:
-
Western Blotting: Check for a decrease in the phosphorylation of direct and indirect downstream targets of MST1/2, such as MOB1, LATS1/2, and YAP.[4][8] An increase in the total protein level of active YAP may also be observed.[6]
-
Immunofluorescence: Observe the nuclear translocation of YAP/TAZ. In active Hippo signaling, YAP/TAZ are phosphorylated and sequestered in the cytoplasm. Inhibition by this compound should result in a significant increase in nuclear YAP/TAZ.[6][8]
-
qRT-PCR: Measure the upregulation of YAP/TAZ target genes, such as CTGF and CYR61, which are typically induced upon pathway inhibition.[8][9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of this compound and a typical experimental workflow for its evaluation.
Caption: The Hippo Signaling Pathway and inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Cell Line Sensitivity to this compound
The response to this compound can vary significantly between cell lines. While some cell lines exhibit increased proliferation as expected from YAP/TAZ activation, others, particularly certain hematopoietic cancer cells, undergo cell cycle arrest and apoptosis.[7][10]
| Cell Line | Cell Type | Effect | Effective Concentration / EC50 (72h) | Reference |
| Namalwa | Burkitt's Lymphoma | Decreased Viability, Apoptosis | 1.21 µM | [7] |
| Raji | Burkitt's Lymphoma | Decreased Viability | 1.80 µM | [7] |
| Ramos | Burkitt's Lymphoma | Decreased Viability, Apoptosis | 2.70 µM | [7] |
| Daudi | Burkitt's Lymphoma | Decreased Viability, Apoptosis | 2.50 µM | [7] |
| Jurkat | T-cell Leukemia | Decreased Viability, Apoptosis | 2.10 µM | [7] |
| HL-60 | Promyelocytic Leukemia | Higher Resistance | > 10 µM | [7] |
| K562 | Myeloid Leukemia | Higher Resistance | > 10 µM | [7] |
| MCF-7 | Breast Cancer | Resistant | > 10 µM | [7] |
| MDA-MB-231 | Breast Cancer | Resistant | > 10 µM | [7] |
| HepG2 | Hepatocellular Carcinoma | Decreased p-YAP, Increased YAP target genes | 0.1 - 10 µM | [1][4] |
| NRCM | Neonatal Rat Cardiomyocytes | Increased YAP activity, Proliferation | 1 - 5 µM | [6] |
Troubleshooting Guide
Problem 1: I am not observing a decrease in YAP phosphorylation or an increase in nuclear translocation after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is cell-type dependent.
-
Solution: Perform a dose-response experiment, testing a broad range of concentrations (e.g., 0.1 µM to 20 µM).
-
-
Possible Cause 2: Insufficient Treatment Time. The kinetics of YAP dephosphorylation and nuclear translocation can vary.
-
Solution: Conduct a time-course experiment. Check for effects at early (e.g., 1-6 hours) and later (e.g., 24-48 hours) time points. Maximal inhibition of MOB1 and YAP phosphorylation in vivo has been observed between 1.5 and 6 hours post-treatment.[4]
-
-
Possible Cause 3: Hippo Pathway is Already Inactive. In some cell lines, particularly those with existing mutations upstream of MST1/2 or at low cell density, the Hippo pathway may already be in an "off" state.
-
Possible Cause 4: Reagent Instability. Improper storage or repeated freeze-thaw cycles of the this compound stock can lead to degradation.
-
Solution: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.
-
Problem 2: My cells are dying or arresting growth, but I expected increased proliferation.
-
Possible Cause 1: Cell-Type Specific "Non-Canonical" Response. In certain cell types, such as hematopoietic tumor cells, this compound has been shown to induce cell cycle arrest (G2/M phase), apoptosis, and autophagy rather than proliferation.[1][7] This may be due to complex, cell-context-specific downstream signaling.
-
Possible Cause 2: Off-Target Effects. At higher concentrations, the risk of off-target activity increases. KINOMEscan profiling has shown that this compound can have an affinity for other kinases, including Aurora A/B kinases, which are critical for mitosis.[11]
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. If growth arrest is observed, consider testing inhibitors of other potential off-targets (like an Aurora kinase inhibitor) to see if they phenocopy the effect.[11]
-
-
Possible Cause 3: Toxicity. High concentrations of the compound or the DMSO vehicle can be toxic to sensitive cell lines.
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and run a vehicle-only control to assess solvent toxicity.
-
Problem 3: this compound precipitated in my cell culture medium.
-
Possible Cause: Poor Solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Do not dilute the DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions or add the stock solution dropwise to the medium while vortexing to ensure it disperses evenly. Ensure the final concentration does not exceed its solubility limit in the final medium composition.
-
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-YAP (p-YAP) and Total YAP
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle (DMSO) for the chosen duration (e.g., 4-6 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 10-20 µg of protein per well onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-YAP (e.g., Ser127) and total YAP overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize p-YAP levels to total YAP and the loading control.
Protocol 2: Immunofluorescence for YAP Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 4 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against total YAP diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.
-
Mounting: Wash coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize cells using a fluorescence or confocal microscope. Capture images and analyze the subcellular localization of YAP (cytoplasmic vs. nuclear).
Protocol 3: Cell Viability Assay (e.g., MTS/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay (e.g., 2,000-10,000 cells/well). Allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound and a vehicle control to the wells. Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add MTS/MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Blank-correct the absorbance values. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the EC50 value. Note that this assay measures metabolic activity, which may not always correlate directly with cell number.[7] Direct cell counting can be used for confirmation.[7]
References
- 1. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MST1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. preprints.org [preprints.org]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with Xmu-MP-1: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the potent and selective MST1/2 inhibitor, Xmu-MP-1, achieving optimal solubility in aqueous solutions is paramount for experimental success. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.
Troubleshooting Guide & FAQs
This section provides direct answers to common questions and issues related to this compound solubility.
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation. To achieve a soluble form for your experiments, a stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), must first be prepared.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. This occurs because the overall solvent composition changes, reducing the solubility of the compound. Here are some key strategies to mitigate this:
-
Use a Fresh, High-Quality DMSO Stock: DMSO can absorb moisture from the air, which can reduce its effectiveness as a solvent.[1] Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium that still maintains this compound solubility. High concentrations of DMSO can be toxic to cells.
-
Utilize Co-solvents and Surfactants for In Vivo Formulations: For animal studies, a multi-component vehicle is often necessary. A common formulation involves a combination of DMSO, PEG300, and Tween 80 in saline or ddH2O.[1][2] This creates a more stable emulsion or solution for intraperitoneal injections.
Q3: What is the maximum concentration of this compound I can achieve in DMSO?
A3: The solubility of this compound in DMSO is quite high, with reported values ranging from 41.65 mg/mL (100 mM) to 83 mg/mL (199.28 mM).[1][3] However, it's recommended to prepare stock solutions at a convenient concentration (e.g., 10 mM) for ease of dilution.[4]
Q4: I'm observing precipitation in my stock solution upon storage. How can I prevent this?
A4: To prevent precipitation and degradation, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C for long-term stability.[1][2]
Q5: Are there alternative solvents to DMSO?
A5: While DMSO is the most commonly reported solvent, some datasheets indicate solubility in ethanol and dimethyl formamide.[5] The solubility in ethanol is significantly lower than in DMSO (approximately 2 mg/mL).[1][5] If using alternative solvents, it is crucial to perform small-scale solubility tests first.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 83 | 199.28 | [1] |
| DMSO | 41.65 | 100 | [3] |
| DMSO | ≥ 30 | - | [6] |
| Ethanol | 2 | 4.8 | [1][7] |
| Dimethyl Formamide | 2 | - | [5] |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 416.48 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.165 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.[5] Gentle warming may also aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (Example)
This protocol is an example for preparing a 1 mg/mL working solution for intraperitoneal injection.
-
Prepare a DMSO Stock: Prepare an 8 mg/mL stock solution of this compound in fresh DMSO.
-
Mixing Procedure: In a sterile tube, add the following components in order, ensuring the solution is clear after each addition:
-
400 µL of PEG300
-
50 µL of the 8 mg/mL this compound DMSO stock solution
-
50 µL of Tween 80
-
500 µL of sterile ddH2O or saline
-
-
Final Concentration: This will result in a 1 mL solution with a final this compound concentration of 0.4 mg/mL.[7] The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[7]
-
Use Immediately: It is recommended to use this mixed solution immediately for optimal results.[1][7]
Visualizing Experimental Workflows and Signaling Pathways
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound in the Hippo Signaling Pathway
This compound is a selective inhibitor of the MST1 and MST2 kinases, which are core components of the Hippo signaling pathway.[2][8][9] Inhibition of MST1/2 by this compound leads to the activation of the downstream effector Yes-associated protein (YAP), promoting cell growth and regeneration.[1][10]
Caption: Simplified Hippo signaling pathway showing this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | MST1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
Navigating Xmu-MP-1: A Technical Guide to Optimizing Concentration and Minimizing Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Xmu-MP-1, a potent and selective inhibitor of MST1/2 kinases. Our focus is to empower users to optimize experimental conditions to harness the therapeutic potential of this compound while mitigating off-target cytotoxic effects. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a clear visualization of the underlying signaling pathway.
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the use of this compound.
Frequently Asked Questions
-
What is the primary mechanism of action for this compound? this compound is a reversible and selective inhibitor of Mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are key components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2 and YAP, leading to the nuclear translocation and activation of the transcriptional co-activator YAP.[1][4]
-
What are the typical working concentrations for this compound? The effective concentration of this compound is highly cell-type dependent. In vitro studies have reported a range from 0.1 µM to 10 µM.[1][2][4] For example, in human liver carcinoma (HepG2) cells, concentrations between 0.1 to 10 μM have been shown to reduce phosphorylation of downstream targets in a dose-dependent manner.[1][2][4] For studies on hematopoietic tumor cells, concentrations ranging from 0.3 to 2.5 µM have been used.[1]
-
Is this compound cytotoxic? Yes, this compound can exhibit both cytostatic and cytotoxic effects, particularly in hematopoietic cancer cells.[1][5] It has been shown to induce apoptosis and autophagy, and to block the cell cycle, leading to a reduction in cell viability.[1][5] However, it shows specificity, with reduced viability observed in hematopoietic cancer cells but not in breast cancer cells.[1]
-
How should I dissolve and store this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo applications, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween80, and ddH2O.[4] It is advisable to use fresh DMSO as moisture can reduce solubility.[4] For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound and stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed in control cell lines. | Off-target effects of this compound, especially at higher concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and narrow down to the lowest effective concentration. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or reagent preparation. | Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a specific passage number range. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
| No significant effect of this compound on the target pathway. | Insufficient concentration or incubation time. Cell line may be insensitive to this compound. | Increase the concentration of this compound and/or extend the incubation time. Verify the expression of MST1/2 in your cell line. Consider using a positive control cell line known to be responsive to this compound. |
| Precipitation of this compound in culture medium. | Poor solubility of the compound. | Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility. Prepare fresh dilutions from a clear stock solution. |
Quantitative Data Summary
The following tables summarize the reported concentrations and effects of this compound from various studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| HepG2 | Human Liver Carcinoma | 0.1 - 10 µM | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP. | [1][4] |
| Namalwa | Human Burkitt's Lymphoma | 0.3 - 2.5 µM | Antiproliferative and cytotoxic effects. | [1] |
| Daudi, Ramos, Jurkat | Hematopoietic Tumor Cells | 2.5 µM | Induction of apoptosis. | [1] |
| K562, HL-60 | Myeloma Cells | 2.5 µM | Induction of apoptosis. | [1] |
| MDA-MB-231, MCF-7 | Human Breast Adenocarcinoma | Not specified | No induction of apoptosis; this compound did not reduce viability. | [1] |
| RAW264.7, U2OS, SW480, RPE1, SNU-423 | Various | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation. | [4] |
Table 2: IC50 Values of this compound
| Target | IC50 | Reference |
| MST1 | 71.1 ± 12.9 nM | [2][4] |
| MST2 | 38.1 ± 6.9 nM | [2][4] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add the desired concentrations of this compound (e.g., 0.3, 0.6, 1.25, 2.5 µM) to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol provides a general method for measuring apoptosis induction by this compound.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol. A typical treatment concentration is 2.5 µM.
-
Incubation: Incubate the plate for 48 hours.
-
Caspase-Glo® 3/7 Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express it as a fold change relative to the vehicle-treated control.
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. preprints.org [preprints.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Xmu-MP-1 In Vivo Toxicity and Side Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential in vivo toxicity and side effects of Xmu-MP-1, a potent and selective inhibitor of MST1/2 kinases. This guide is designed to address common questions and troubleshooting scenarios encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo safety profile of this compound?
A1: Based on current research, this compound is generally considered to have a favorable safety profile in various animal models at therapeutic doses. Studies have reported no significant abnormalities in major organs such as the liver, kidney, or heart.[1][2] For instance, histological analysis and serum markers of liver and kidney function showed no significant damage in mice treated with this compound.[1][2] Furthermore, systemic administration in mice did not lead to detectable differences in body weight, suggesting no obvious harm to general health.[3][4]
Q2: Have any off-target effects of this compound been reported?
A2: Yes, researchers should be aware of potential off-target effects. While this compound is a potent inhibitor of MST1/2, it has been shown to strongly inhibit 21 additional kinases.[5] This lack of complete selectivity can lead to unintended biological consequences that may be tissue-dependent.[5] For example, in a human hair follicle model, this compound was found to perturb epithelial cell cycle progression, which was attributed to its off-target inhibition of other kinases like Aurora A/B.[5]
Q3: Can this compound induce cellular toxicity at high concentrations?
A3: In vitro studies have indicated that higher doses of this compound can lead to decreased cell viability. For example, in INS-1 cells, while a 1 µM dose did not induce significant cell death, concentrations of 3–5 µM resulted in a statistically significant reduction in cell viability.[2] However, even at 5 µM, over 70% of the cells survived after 24 hours.[2]
Q4: What are the known effects of this compound on cell proliferation?
A4: The effect of this compound on cell proliferation appears to be context-dependent. As an inhibitor of the Hippo pathway, which normally suppresses cell proliferation, this compound is expected to promote cell growth and regeneration. This has been observed in models of liver and intestinal repair.[1][6][7] However, due to its off-target effects, it can also induce growth arrest in actively proliferating cell populations, as seen in human hair matrix keratinocytes. In some cancer cell lines, this compound has been shown to suppress growth and induce apoptosis.[8][9][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell cycle arrest or reduced proliferation in a target tissue. | This may be an off-target effect of this compound, particularly in highly proliferative tissues.[5] | - Perform a dose-response experiment to determine the lowest effective concentration. - Analyze the expression of cell cycle regulators (e.g., Ki-67, cyclins) in your model. - Consider using a more specific MST1/2 inhibitor if available, or validate findings with genetic knockdown of MST1/2. |
| Signs of organ toxicity (e.g., elevated liver enzymes, kidney markers). | While generally considered safe for major organs, individual experimental conditions or animal models may have different sensitivities. | - Confirm the correct dosage and administration route. - Perform histological analysis of major organs (liver, kidney, heart). - Measure serum biomarkers for organ function. |
| Inconsistent or contradictory results compared to published literature. | The effects of this compound can be highly dependent on the specific cell type, tissue context, and experimental model used.[5] | - Carefully review the experimental protocols of relevant studies. - Characterize the expression and activity of the Hippo pathway in your specific model system. - Consider potential off-target effects that may be unique to your model. |
Quantitative Toxicity Data
| Parameter | Value | Species | Assay | Reference |
| MST1 IC₅₀ | 71.1 ± 12.9 nM | - | In vitro kinase assay | [7][12][13][14][15] |
| MST2 IC₅₀ | 38.1 ± 6.9 nM | - | In vitro kinase assay | [7][12][13][14][15] |
| Cell Viability (INS-1 cells) | >70% survival at 5 µM after 24h | Rat | MTT assay | [2] |
Experimental Protocols
In Vivo Administration Protocol (General)
A common method for in vivo administration of this compound in mice is intraperitoneal (i.p.) injection.
-
Preparation of this compound Solution:
-
Dosage and Administration:
-
Monitoring:
Visualizations
Caption: The Hippo signaling pathway and the inhibitory action of this compound on MST1/2 kinases.
Caption: A generalized experimental workflow for in vivo studies using this compound.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 4. This compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. This compound | Hippo pathway | TargetMol [targetmol.com]
- 15. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 16. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor this compound, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent Data in Xmu-MP-1 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating inconsistent or variable data in experiments involving the MST1/2 inhibitor, Xmu-MP-1. By addressing common issues through troubleshooting guides and frequently asked questions, this resource aims to enhance experimental reproducibility and data reliability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different responses to this compound across various cell lines?
A1: The cellular response to this compound is highly cell-specific.[1] For instance, it has been shown to induce apoptosis in hematopoietic tumor cell lines but not in breast cancer cell lines such as MDA-MB231 and MCF-7.[1] Even within hematopoietic cancer cells, the sensitivity to this compound, as indicated by EC50 values, can vary significantly.[1][2] This variability is likely due to differences in the underlying biology of the cell lines, including the status of the Hippo signaling pathway and downstream effectors.
Q2: My experimental results with this compound are not consistent between batches. What could be the cause?
A2: Inconsistent results between experimental batches can arise from several factors. To minimize this variability, it is recommended to normalize data to a control group within each experiment.[3] Other potential sources of inconsistency include variations in cell passage number, reagent preparation, and minor fluctuations in incubation times or concentrations. For in vivo studies, the pharmacokinetics of this compound, which has a reported half-life of 1.2 hours in rats, should be considered.[4]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is dose-dependent and varies between cell lines and experimental setups.[1][4][5] While lower concentrations (e.g., 1 µM) may not induce significant cell death in some cell types, higher concentrations (3-5 µM) can lead to toxicity.[5] It is crucial to perform a dose-response curve for each new cell line or experimental condition to determine the effective concentration for the desired biological effect while minimizing off-target or toxic effects.
Q4: How should I prepare and handle this compound to ensure its stability and activity?
A4: Proper preparation of stock solutions is critical for consistent results. This compound is typically dissolved in DMSO to create a stock solution.[4][6] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[4] For in vivo experiments, specific formulations using solvents like PEG300 and Tween80 may be required.[4][7] Always refer to the manufacturer's datasheet for specific instructions on preparing and storing the compound.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT) | Cell-line specific sensitivity. | Perform a dose-response experiment to determine the optimal this compound concentration for each cell line.[1][5] |
| Inconsistent seeding density. | Ensure a consistent number of cells are seeded in each well. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Inconsistent apoptosis induction (e.g., Caspase 3/7 activity) | Cell-type dependent apoptotic response. | Confirm that the chosen cell line is responsive to this compound-induced apoptosis. Note that some cell lines, like MCF-7, may show a suppression of apoptosis.[1] |
| Sub-optimal incubation time. | Perform a time-course experiment to identify the peak of apoptotic activity. | |
| Variable phosphorylation of downstream targets (e.g., LATS1/2, YAP) | Differences in baseline Hippo pathway activity. | Characterize the basal phosphorylation levels of Hippo pathway components in your cell model. |
| ATP competition. | Be aware that this compound is an ATP-competitive inhibitor, and high intracellular ATP levels could potentially reduce its efficacy.[4][7] | |
| Poor in vivo efficacy | Sub-optimal dosing or administration route. | Refer to published studies for recommended dosing and administration routes for your animal model. Doses of 1 to 3 mg/kg via intraperitoneal injection have been used in mice.[4][9] |
| Pharmacokinetic properties. | Consider the short half-life of this compound (1.2 hours in rats) when designing the dosing schedule.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Seed cells in a 96-well plate at a density of 30,000 cells/well in a final volume of 100 µL.[1]
-
Treat cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 48 hours).[2]
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 30 minutes.[2]
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the control.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits MST1/2 in the Hippo pathway, leading to YAP/TAZ activation.
Caption: A generalized workflow for conducting experiments with this compound.
References
- 1. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. This compound | Apoptosis | MST Inhibitor | TargetMol [targetmol.com]
The stability of Xmu-MP-1 in solution and proper storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and proper storage of Xmu-MP-1, a potent and selective inhibitor of MST1/2 kinases. Below you will find troubleshooting advice and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in solution | - Exceeding solubility limits- Improper solvent- Temperature fluctuations | - Ensure the concentration is within the solubility range for the chosen solvent (see solubility table below).- Use fresh, anhydrous DMSO for initial stock solutions. Sonication may be required to fully dissolve the compound.[1][2]- For aqueous solutions, ensure the final DMSO concentration is low enough to maintain solubility.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3] |
| Inconsistent experimental results | - Degradation of this compound- Inaccurate concentration | - Store stock solutions at -80°C for long-term stability.[2][3]- Use freshly prepared working solutions for each experiment.- Verify the concentration of your stock solution using a spectrophotometer (λmax: 299 nm).[1][4] |
| Low or no observable activity | - Inactive compound due to improper storage- Insufficient concentration | - Ensure the compound has been stored correctly as a solid at -20°C and as a solution at -80°C.[1][4][5]- Confirm the purity of the compound (≥98%).[1][4]- Perform a dose-response experiment to determine the optimal concentration for your cell line or model system.[3][6] |
Frequently Asked Questions (FAQs)
Solubility
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] For in vitro studies, DMSO is the most commonly used solvent.[3][6][7]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, the following table provides a general guideline.
| Solvent | Solubility |
| DMSO | ≥ 8 mg/mL (requires sonication)[3][6] |
| Dimethyl Formamide (DMF) | ~2 mg/mL[1][4] |
| Ethanol | ~0.5 mg/mL[1][4] |
| Water | Insoluble[8] |
Storage and Stability
Q3: How should I store the solid form of this compound?
A3: The solid form of this compound should be stored at -20°C.[1][4][5] Under these conditions, it is stable for at least four years.[1][4]
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3] At -80°C, the solution is stable for up to 1 year. For short-term storage (up to one month), -20°C is acceptable.[7]
Q5: What is the stability of this compound in aqueous solutions for in vivo studies?
A5: For in vivo studies, it is recommended to prepare fresh solutions daily.[7][8] A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid (Molecular Weight: 416.5 g/mol ).[1][4] For example, for 1 mL of a 10 mM solution, weigh 4.165 mg.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Sonication: To ensure complete dissolution, sonicate the solution in a water bath until no solid particles are visible.[1][2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Visualizing the Mechanism and Workflow
To further aid in experimental design and understanding, the following diagrams illustrate the Hippo signaling pathway and a general experimental workflow for using this compound.
Caption: Hippo signaling pathway with this compound inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Hippo pathway | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [myskinrecipes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
Interpreting conflicting results from different studies using Xmu-MP-1.
Welcome to the technical support center for Xmu-MP-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to help interpret the diverse and sometimes conflicting results observed across different studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, reversible inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are the core kinases in the Hippo signaling pathway.[1][2][3] Its primary mechanism of action is to block the kinase activity of MST1/2, thereby preventing the phosphorylation of their downstream targets, LATS1/2 and MOB1.[3][4][5] This inhibition leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, which then promote the expression of genes involved in cell proliferation and survival.[1][6]
Q2: Why do some studies report that this compound promotes cell proliferation and regeneration, while others show it causes cell cycle arrest and apoptosis?
The cellular response to this compound appears to be highly context-dependent, varying with cell type and the specific experimental conditions.
-
Pro-proliferative and Regenerative Effects: In models of liver and intestinal injury, as well as in neonatal cardiomyocytes, this compound has been shown to promote tissue regeneration and cell proliferation by activating YAP/TAZ.[3][4][5]
-
Anti-proliferative and Pro-apoptotic Effects: Conversely, in hematopoietic tumor cells, this compound induces cell cycle arrest (primarily in the G2/M phase), apoptosis, and autophagy.[1][7][8] Similarly, in a human hair follicle model, it led to growth arrest.[9][10]
These conflicting outcomes may be attributed to several factors including:
-
Cell-specific signaling pathways: The downstream effects of YAP/TAZ activation can vary significantly between different cell types. In some cancers, YAP1 activation can paradoxically induce apoptosis.[1][11]
-
Off-target effects: this compound has been shown to inhibit other kinases, such as Aurora A/B kinases, which are critical for cell cycle progression.[9][11] This off-target activity could contribute to the observed anti-proliferative effects.
-
Experimental conditions: Differences in dosage, duration of treatment, and the specific cell lines or animal models used can all influence the observed outcome.
Q3: What are the known off-target effects of this compound?
KINOMEscan profiling has revealed that this compound can inhibit at least 21 other kinases in addition to MST1/2.[9][10] Notably, it has been shown to have inhibitory activity against Aurora A/B kinases, which are key regulators of mitosis.[9] This off-target activity is a critical consideration when interpreting experimental results, as it may be responsible for some of the observed anti-proliferative and cell cycle arrest phenotypes.
Q4: What is the recommended concentration and dosage for this compound in in vitro and in vivo experiments?
The optimal concentration and dosage of this compound can vary depending on the specific application.
-
In Vitro : Effective concentrations typically range from 0.1 to 10 µM.[1][2][3] It has been shown to reduce phosphorylation of downstream targets in HepG2 cells in a dose-dependent manner within this range.[2][3] However, higher concentrations (3-5 µM) have been associated with decreased cell viability in some cell lines.[12]
-
In Vivo : Doses of 1 to 3 mg/kg administered via intraperitoneal injection have been used in mouse models to study liver and intestinal repair.[3][5] A dose of 1 mg/kg has been shown to reduce MOB1 phosphorylation in mice.[4]
It is crucial to perform dose-response studies for each specific cell line or animal model to determine the optimal concentration that balances on-target efficacy with potential off-target effects and toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides a systematic approach to interpreting conflicting results.
Issue 1: Observing cell cycle arrest or apoptosis instead of the expected cell proliferation.
If you are expecting a pro-proliferative effect based on the canonical Hippo pathway inhibition but are observing the opposite, consider the following:
-
Potential Cause 1: Off-target effects.
-
Troubleshooting Step: Investigate the potential role of off-target kinase inhibition, particularly of Aurora kinases. You can assess the phosphorylation status of Aurora kinase substrates (e.g., Histone H3) to see if they are affected by your this compound treatment.
-
-
Potential Cause 2: Cell-type specific responses.
-
Troubleshooting Step: The cellular context is critical. In some cancer types, such as hematopoietic malignancies, YAP1 activation is known to induce apoptosis.[1][6] Review the literature for studies using similar cell lines or tissues to understand the expected role of the Hippo pathway in your specific model.
-
-
Potential Cause 3: High concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the observed cytotoxic effects are concentration-dependent. Lower concentrations may favor on-target MST1/2 inhibition with fewer off-target effects.
-
Issue 2: Inconsistent results between different experimental replicates or studies.
Discrepancies in results can often be traced back to variations in experimental protocols.
-
Potential Cause 1: Differences in cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and serum concentration in your media, as these factors can influence cell signaling pathways.
-
-
Potential Cause 2: Variability in compound stability and handling.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them appropriately. Confirm the purity and integrity of your compound.
-
-
Potential Cause 3: Different treatment durations.
-
Troubleshooting Step: The timing of your endpoint analysis is crucial. Short-term treatment might reveal initial signaling events, while long-term treatment could show secondary effects or cellular adaptation. Conduct a time-course experiment to capture the dynamic response to this compound.
-
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MST1) | 71.1 ± 12.9 nM | In vitro kinase assay | [3][13] |
| IC50 (MST2) | 38.1 ± 6.9 nM | In vitro kinase assay | [3][13] |
| EC50 (Cell Growth Inhibition) | 1.25 - 2.7 µM | Hematopoietic tumor cell lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | [6] |
| Effective Concentration (MOB1 phosphorylation inhibition) | 0.1 - 10 µM | HepG2 cells | [2][3] |
| Effective Concentration (Apoptosis induction) | 0.3 - 2.5 µM | Namalwa cells | [1][2] |
| Effective Concentration (Cardiomyocyte protection) | 3 - 5 µM | Neonatal rat cardiomyocytes | [4] |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Dosage | Route | Effect | Reference |
| Mouse (Liver/Intestinal Injury) | 1 - 3 mg/kg | Intraperitoneal | Augments repair and regeneration | [3][5] |
| Mouse (Pressure Overload Cardiac Hypertrophy) | 1 mg/kg (every other day) | Intraperitoneal | Improved cardiac contractility, reduced cardiomyocyte size | [4] |
| Mouse (Streptozotocin-induced Diabetes) | 1 mg/kg/day | Intraperitoneal | Improved glucose tolerance, increased pancreatic β cells | [12] |
| Mouse (Angiotensin II-induced Aortic Aneurysm) | 3 mg/kg/day | Intraperitoneal | Attenuated ascending aortic aneurysm development | [14] |
| Mouse (Destabilization of Medial Meniscus-induced Osteoarthritis) | Not specified | Intraperitoneal | Alleviated cartilage degeneration | [15] |
| Mouse (Spermatogenesis) | 1 mg/kg/day | Intraperitoneal | Improved sperm motility | [16] |
Experimental Protocols
Protocol 1: In Vitro Western Blot for Hippo Pathway Activation
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-MOB1, MOB1, p-LATS1/2, LATS1/2, p-YAP, YAP, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein. A decrease in the phosphorylation of MOB1, LATS1/2, and YAP indicates inhibition of the Hippo pathway.
Protocol 2: In Vitro Cell Viability and Apoptosis Assays
-
Cell Seeding: Seed cells (e.g., hematopoietic tumor cells) in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for 24-72 hours.
-
Cell Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to quantify ATP levels, which correlate with cell viability.
-
Apoptosis Assay: Use a caspase activity assay (e.g., Caspase-Glo® 3/7) to measure apoptosis. Increased caspase activity indicates induction of apoptosis.
Protocol 3: In Vivo Animal Studies
-
Animal Model: Utilize an appropriate animal model for your research question (e.g., partial hepatectomy for liver regeneration, STZ-induced diabetes).
-
Drug Administration: Prepare this compound in a suitable vehicle and administer it to the animals via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Endpoint Analysis: At the end of the study, collect tissues of interest for analysis.
-
Histology: Perform H&E staining to assess tissue morphology or specific stains (e.g., Masson's trichrome for fibrosis).
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., TUNEL).
-
Western Blot/qPCR: Analyze protein or gene expression levels of relevant targets in tissue lysates.
-
Visualizations
Caption: Canonical Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for interpreting conflicting results with this compound.
Caption: Logical diagram of potential reasons for discrepancies in this compound studies.
References
- 1. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mst1/2 Kinases Inhibitor, this compound, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 16. mdpi.com [mdpi.com]
The reversibility of Xmu-MP-1's inhibitory effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Xmu-MP-1, a reversible and selective inhibitor of MST1/2 kinases.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect on YAP/TAZ activation or downstream target gene expression. | Insufficient concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Increase the concentration of this compound in a stepwise manner (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM). |
| Cell density: High cell density can activate the Hippo pathway, counteracting the inhibitory effect of this compound. | Perform experiments at a lower cell density to minimize contact inhibition. | |
| Inactive compound: Improper storage or handling may have degraded the compound. | Ensure this compound is stored at -20°C. Prepare fresh stock solutions in DMSO and use them promptly. | |
| Unexpected cytotoxicity or cell death. | Off-target effects: this compound can inhibit other kinases, such as Aurora kinases, which may lead to cell cycle arrest and apoptosis in some cell types.[1][2][3] | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. Consider using a more specific MST1/2 inhibitor if off-target effects are a concern. |
| Cell-type specific sensitivity: Some cell lines, particularly hematopoietic tumor cells, are more sensitive to this compound-induced apoptosis.[4] | Carefully characterize the apoptotic response in your cell line using assays like caspase activity or PARP cleavage. | |
| Inconsistent or contradictory results. | Reversibility of inhibition: The inhibitory effect of this compound is reversible. If the compound is removed, the Hippo pathway will be reactivated. | For sustained inhibition, ensure continuous exposure to this compound. To confirm reversibility, perform a washout experiment (see detailed protocol below). |
| Experimental variability: Differences in cell culture conditions, reagent quality, or experimental timing can lead to variable results. | Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. |
Frequently Asked Questions (FAQs)
Q1: Is the inhibitory effect of this compound reversible?
Yes, the inhibitory effect of this compound on MST1/2 is reversible.[4][5][6][7] Cellular washout experiments have demonstrated that the phosphorylation levels of downstream targets, such as MOB1 and YAP, return to baseline levels after the removal of this compound.[8]
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of MST1 and MST2 kinases.[9] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and the subsequent phosphorylation of their downstream targets, LATS1/2 and MOB1. This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, resulting in the expression of their target genes.
Q3: What are the recommended concentrations for in vitro and in vivo use?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions.
| Parameter | Value | Reference |
| IC50 (MST1) | 71.1 nM | [5][10] |
| IC50 (MST2) | 38.1 nM | [5][10] |
| Typical in vitro concentration | 0.1 - 10 µM | [4][5][10] |
| Typical in vivo dosage | 1 - 3 mg/kg (intraperitoneal injection) | [7][10] |
Q4: Does this compound have off-target effects?
Yes, kinase profiling studies have shown that this compound can inhibit other kinases, including Aurora A/B, JAK1, and MEKK2/3, with high affinity.[1][2][3] These off-target effects can lead to biological responses that are independent of Hippo pathway inhibition, such as cell cycle arrest.[1][3] Researchers should be cautious when interpreting data and consider using complementary approaches to validate their findings.
Experimental Protocols
Washout Experiment to Confirm Reversibility
This protocol is designed to verify the reversible nature of this compound's inhibitory effect on the Hippo pathway in cultured cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Antibodies for Western blot analysis (e.g., anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-GAPDH)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 4 hours). Include a DMSO-treated control group.
-
Washout:
-
After the treatment period, collect a set of samples (time point 0 of washout).
-
For the remaining wells, aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed culture medium without this compound.
-
-
Time-Course Collection: Collect cell lysates at different time points after the washout (e.g., 1, 2, 4, and 6 hours).
-
Western Blot Analysis:
-
Prepare protein lysates from the collected samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total MOB1 and YAP. Use a loading control like GAPDH to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities for phosphorylated proteins relative to the total protein levels. A decrease in the phosphorylation of MOB1 and YAP upon this compound treatment and a subsequent increase back to baseline levels after washout will confirm the reversible inhibition.
Visualizations
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a washout experiment to confirm this compound reversibility.
Caption: A troubleshooting decision tree for common this compound experimental issues.
References
- 1. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. preprints.org [preprints.org]
- 7. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Addressing batch-to-batch variability of the Xmu-MP-1 compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of the MST1/2 inhibitor, Xmu-MP-1. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of Hippo Pathway Signaling
Question: My new batch of this compound is showing significantly lower inhibition of YAP phosphorylation compared to the previous batch at the same concentration. What could be the cause and how can I troubleshoot this?
Answer:
This issue could stem from variations in compound potency, solubility, or degradation between batches. Follow these steps to diagnose and resolve the problem:
Step-by-Step Troubleshooting:
-
Verify Stock Solution Integrity:
-
Confirm Compound Solubility:
-
Action: After dissolving, visually inspect the stock solution for any precipitates. If necessary, gently warm the solution or use an ultrasonic bath to ensure complete dissolution.[3]
-
Rationale: Incomplete dissolution will lead to an inaccurate final concentration in your experiments.
-
-
Perform a Dose-Response Curve:
-
Action: Using the new and, if available, the old batch, perform a parallel dose-response experiment. Assess the phosphorylation levels of downstream targets like MOB1, LATS1/2, and YAP via Western blot.[1][4][5]
-
Rationale: This will allow you to quantitatively compare the IC50 values of the two batches and determine if the new batch has a lower potency.
-
-
Assess Off-Target Effects:
-
Action: KINOMEscan profiling data has shown that this compound can inhibit over 20 other kinases.[6] If possible, assess the activity of a known off-target kinase that is expressed in your cell line to see if its activity is also altered.
-
Rationale: Variations in the impurity profile between batches could lead to different off-target effect signatures.
-
-
Contact the Supplier:
-
Action: If you confirm a significant difference in potency, contact the supplier and provide them with your comparative data. Request the certificate of analysis (CoA) for both batches, paying close to attention to purity and identity confirmation (e.g., NMR, HPLC).
-
Rationale: The supplier should be able to provide batch-specific quality control data and investigate potential issues with the supplied compound.
-
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Answer:
Unexpected phenotypes can be a result of impurities or a different off-target inhibition profile of the new batch. It has been reported that this compound can induce cell cycle arrest, which might be an off-target effect.[6]
Step-by-Step Troubleshooting:
-
Review the Certificate of Analysis (CoA):
-
Action: Obtain the CoA for the new batch from your supplier. Compare the purity data (typically from HPLC) with the CoA of your previous batch.
-
Rationale: Even small differences in impurity profiles can lead to significant phenotypic changes.
-
-
Titrate the Compound:
-
Action: Perform a toxicity assay (e.g., MTT or CellTox-Glo) with a wide range of concentrations for both the new and old batches of this compound.
-
Rationale: This will determine if the new batch is more cytotoxic and help you identify a non-toxic working concentration.
-
-
Validate On-Target Engagement:
-
Action: In parallel with your phenotypic assays, perform a Western blot to confirm that the new batch is still inhibiting the Hippo pathway (i.e., decreased p-YAP) at the concentrations being used.
-
Rationale: This helps to dissociate on-target from potential off-target effects. If Hippo signaling is inhibited but the phenotype is different, an off-target effect is likely.
-
-
Consider Orthogonal Approaches:
-
Action: To confirm that the observed phenotype is due to MST1/2 inhibition, use a structurally different MST1/2 inhibitor or an siRNA/shRNA knockdown approach to see if you can replicate the phenotype.
-
Rationale: If different inhibitors or a genetic approach produce the same result, it increases confidence that the phenotype is on-target. If not, the effect is likely off-target and potentially batch-specific.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for one month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: What is the reported potency of this compound? A2: this compound is a potent inhibitor of MST1 and MST2 with reported IC50 values of 71.1 ± 12.9 nM and 38.1 ± 6.9 nM, respectively.[1][2][8][9]
Q3: Is this compound selective? A3: While potent against MST1/2, KINOMEscan data has revealed that this compound has a strong affinity for at least 21 additional kinases.[6] Researchers should be cautious and consider potential off-target effects when interpreting their results.[6]
Q4: What are the typical working concentrations for this compound in cell culture? A4: The effective concentration of this compound can vary between cell lines. However, concentrations ranging from 0.1 to 10 µM have been shown to effectively reduce the phosphorylation of downstream targets like MOB1, LATS1/2, and YAP in cells.[4][5][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: How can I be sure my experimental results are due to on-target inhibition of MST1/2? A5: To increase confidence in your results, you should:
-
Confirm inhibition of downstream targets of MST1/2 (e.g., p-MOB1, p-LATS1/2, p-YAP) via Western blot.[11]
-
Observe the expected downstream functional consequences, such as the nuclear translocation of YAP and increased expression of YAP target genes like CTGF and CYR61.[12]
-
Use an orthogonal approach, such as a structurally unrelated MST1/2 inhibitor or siRNA/shRNA-mediated knockdown of MST1 and MST2, to see if the same phenotype is observed.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source(s) |
| Target | MST1/MST2 | [1][2][8] |
| IC50 (MST1) | 71.1 ± 12.9 nM | [1][9] |
| IC50 (MST2) | 38.1 ± 6.9 nM | [1][9] |
| Molecular Weight | 416.48 g/mol | [1][3] |
| Formula | C17H16N6O3S2 | [1][3] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][5] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Western Blot for Hippo Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-MOB1, MOB1, p-LATS1/2, LATS1/2, p-YAP, YAP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound from different batches and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).[4]
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate as required (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[4]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to compare the cytotoxic effects of different batches.
Visualizations
Caption: The canonical Hippo signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for validating a new batch of this compound.
Caption: A decision tree for troubleshooting batch-to-batch variability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | MST1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. preprints.org [preprints.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Potency of Xmu-MP-1 on MST1/2: A Comparative Guide
For researchers in cellular signaling, oncology, and regenerative medicine, accurately validating the inhibitory activity of small molecules against their intended targets is paramount. This guide provides a comprehensive framework for validating the inhibitory effect of Xmu-MP-1 on the serine/threonine kinases MST1 and MST2, core components of the Hippo signaling pathway. We present a comparative analysis of this compound with other known MST1/2 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Understanding the Mechanism of Action
This compound is a potent and selective, reversible ATP-competitive inhibitor of MST1 and MST2.[1][2] Inhibition of these kinases by this compound blocks the phosphorylation of their downstream substrates, including MOB kinase activator 1 (MOB1) and large tumor suppressor kinases 1/2 (LATS1/2).[1][2][3] This ultimately leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting cell proliferation and tissue regeneration.[3][4]
Below is a diagram illustrating the canonical Hippo signaling pathway and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming YAP Activation Downstream of Xmu-MP-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methods to confirm the activation of Yes-associated protein (YAP), a key transcriptional co-activator, following the inhibition of the Hippo signaling pathway by Xmu-MP-1. This compound is a potent and selective inhibitor of the core Hippo pathway kinases, Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), leading to the dephosphorylation and nuclear translocation of YAP, and subsequent activation of its downstream transcriptional program.[1][2] This guide details the experimental methodologies, presents quantitative data for comparison, and provides visualizations of the signaling pathway and experimental workflows.
The Hippo-YAP Signaling Pathway and the Role of this compound
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In its active state, a kinase cascade involving MST1/2 and Large Tumor Suppressor Kinases 1/2 (LATS1/2) leads to the phosphorylation of YAP. Phosphorylated YAP is retained in the cytoplasm and targeted for degradation. This compound inhibits MST1/2, thereby preventing this phosphorylation cascade, allowing YAP to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of target genes that promote cell proliferation and inhibit apoptosis.[1][3][4]
Methods for Confirming YAP Activation
Several robust methods can be employed to confirm the activation of YAP downstream of this compound treatment. The choice of method will depend on the specific research question, available resources, and desired level of quantitative detail.
| Method | Principle | Key Readout(s) | Throughput | Quantitative Level |
| Western Blotting | Measures protein levels and post-translational modifications. | Decreased p-YAP (S127)/total YAP ratio; Increased total YAP; Increased protein levels of YAP target genes (e.g., CTGF, CYR61). | Low to Medium | Semi-quantitative to Quantitative |
| Immunofluorescence | Visualizes the subcellular localization of proteins. | Increased nuclear localization of YAP. | Medium to High | Semi-quantitative |
| Luciferase Reporter Assay | Measures the transcriptional activity of the YAP/TEAD complex. | Increased luciferase activity from a TEAD-responsive reporter construct. | High | Quantitative |
| RT-qPCR | Quantifies gene expression at the mRNA level. | Increased mRNA levels of YAP target genes (e.g., CTGF, CYR61). | Medium to High | Quantitative |
Quantitative Comparison of Methods
The following table summarizes representative quantitative data from studies utilizing this compound to activate YAP.
| Method | Cell Line/System | This compound Concentration | Fold Change/Effect | Reference |
| Luciferase Reporter Assay | Neonatal Rat Cardiomyocytes (NRCM) | 1-5 µM | > 5-fold increase in YAP activity | [1][3] |
| Western Blotting (Nuclear YAP) | Human HepG2 cells | 0.1 - 10 µM | Dose-dependent increase in nuclear YAP | [5][6] |
| RT-qPCR (CTGF expression) | Human HepG2 cells | 3 µM (6 hours) | ~3 to 4-fold increase | [5] |
| RT-qPCR (CYR61 expression) | Human HepG2 cells | 3 µM (6 hours) | ~4 to 5-fold increase | [5] |
Detailed Experimental Protocols
Western Blotting for YAP Phosphorylation and Target Gene Expression
This protocol allows for the semi-quantitative or quantitative assessment of changes in YAP phosphorylation and the protein levels of its downstream targets.
Materials:
-
Cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-CTGF, anti-CYR61, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for YAP Nuclear Translocation
This method provides a visual and semi-quantitative assessment of YAP's subcellular localization.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-YAP)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound as described for Western Blotting.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100.
-
Blocking: Block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with anti-YAP primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio of YAP can be quantified using image analysis software.
Luciferase Reporter Assay for YAP/TEAD Transcriptional Activity
This is a highly quantitative method to measure the direct transcriptional output of the YAP/TEAD complex.
Materials:
-
Cells of interest
-
TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.
-
Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with this compound.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
RT-qPCR for YAP Target Gene Expression
This method provides a quantitative measure of the mRNA levels of YAP target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for YAP target genes (e.g., CTGF, CYR61) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers for the target genes and a reference gene.
-
Data Analysis: Calculate the relative mRNA expression levels using a method such as the ΔΔCt method.
Conclusion
Confirming YAP activation downstream of this compound can be achieved through a variety of robust and well-established techniques. The choice of method should be guided by the specific experimental goals, with Western Blotting and Immunofluorescence providing valuable qualitative and semi-quantitative data on protein localization and phosphorylation, while Luciferase Reporter Assays and RT-qPCR offer highly quantitative measures of transcriptional activity and gene expression. By employing a combination of these methods, researchers can confidently validate the on-target effects of this compound and elucidate the functional consequences of YAP activation in their model system.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Xmu-MP-1 and Verteporfin as Modulators of YAP Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xmu-MP-1 and Verteporfin, two widely used small molecules to modulate the activity of Yes-associated protein (YAP), the primary downstream effector of the Hippo signaling pathway. A critical distinction is that while both compounds target the Hippo-YAP axis, they elicit opposing effects: This compound is an indirect activator of YAP , whereas Verteporfin is an inhibitor of YAP activity . Understanding this fundamental difference is crucial for the proper design and interpretation of experiments.
Mechanism of Action: An Opposing Relationship
The Hippo pathway is a kinase cascade that tightly controls cell proliferation and organ size. When the pathway is active, it phosphorylates and inactivates YAP by sequestering it in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus, binds to TEAD family transcription factors, and drives the expression of pro-proliferative and anti-apoptotic genes.
This compound: An Upstream Inhibitor Resulting in YAP Activation
This compound does not target YAP directly. Instead, it is a potent and selective inhibitor of the upstream Hippo pathway kinases, Mammalian Sterile 20-like kinases 1 and 2 (MST1/2).[1][2] By inhibiting MST1/2, this compound prevents the phosphorylation and activation of Large Tumor Suppressor kinases 1/2 (LATS1/2). Consequently, LATS1/2 cannot phosphorylate YAP. This unphosphorylated state allows YAP to accumulate in the nucleus, bind to TEAD, and activate the transcription of its target genes.[2][3] Therefore, treating cells with this compound leads to the robust activation of YAP signaling.
Verteporfin: A Direct Inhibitor of YAP-TEAD Interaction
Verteporfin, a clinically used photosensitizer, inhibits YAP activity through a mechanism independent of light activation.[4][5] It is understood to function primarily by disrupting the critical protein-protein interaction between YAP and TEAD transcription factors in the nucleus.[6][7] By preventing this association, Verteporfin blocks the transcriptional program driven by YAP, even if YAP is present in the nucleus. Some studies also suggest that Verteporfin can promote the sequestration of YAP in the cytoplasm by increasing the levels of the 14-3-3σ chaperone protein, further ensuring its inactivation.[6]
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between this compound and Verteporfin.
| Parameter | This compound | Verteporfin |
| Overall Effect on YAP | Indirect Activator | Direct Inhibitor |
| Molecular Target | MST1/2 Kinases[1][2] | YAP-TEAD Protein-Protein Interaction[6][7] |
| IC₅₀ | 71.1 nM (MST1), 38.1 nM (MST2)[1][2][8] | Varies by cell line, typically 2-20 µM for functional inhibition[5] |
| Typical In Vitro Conc. | 0.1 - 10 µM[2][3] | 0.5 - 10 µM[4][6] |
| Mechanism | Inhibits upstream kinases (MST1/2), preventing YAP phosphorylation and promoting its nuclear accumulation and activity.[2] | Directly binds YAP, disrupting its interaction with TEAD transcription factors. May also promote YAP cytoplasmic sequestration.[6][7] |
| Downstream Effect | Upregulation of YAP target genes (e.g., CTGF, CYR61).[9] | Downregulation of YAP target genes (e.g., CTGF, CYR61).[5] |
| Cellular Outcome | Promotes cell proliferation, survival, and tissue regeneration.[2][3] | Inhibits cell proliferation, migration, and can induce apoptosis.[5][10] |
Signaling Pathway Visualization
The diagram below illustrates the Hippo-YAP signaling cascade and highlights the distinct points of intervention for this compound and Verteporfin.
Caption: The Hippo-YAP pathway with intervention points for this compound and Verteporfin.
Experimental Protocols
Below are standardized methodologies for key experiments used to assess the activity of this compound and Verteporfin.
Western Blotting for YAP Phosphorylation (p-YAP)
This protocol is used to determine if a compound affects the phosphorylation status of YAP at key residues like Ser127, a direct target of LATS1/2.
-
Cell Lysis: Treat cells with this compound, Verteporfin, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YAP (Ser127) overnight at 4°C.[11] Subsequently, probe a separate membrane or strip and re-probe the same membrane for total YAP and a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-YAP/Total-YAP ratio indicates Hippo pathway inhibition (as with this compound).
Immunofluorescence for YAP Subcellular Localization
This method visualizes the location of YAP within the cell, providing a direct readout of its activation state.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with the compounds of interest (this compound, Verteporfin) or vehicle.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[12]
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[12]
-
Blocking: Block with 1-5% BSA in PBS for 1 hour to reduce background staining.
-
Primary Antibody: Incubate the cells with a primary antibody specific for total YAP for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Counterstain nuclei with DAPI, mount the coverslips onto microscope slides, and image using a fluorescence or confocal microscope.[12] Nuclear accumulation of YAP indicates activation, while cytoplasmic staining indicates inactivation.
TEAD-Responsive Luciferase Reporter Assay
This quantitative assay measures the transcriptional activity of the YAP-TEAD complex.
-
Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids:
-
A reporter plasmid containing multiple TEAD binding sites upstream of a firefly luciferase gene (e.g., 8xGTIIC-luciferase).[13]
-
A control plasmid that constitutively expresses Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, treat the transfected cells with this compound, Verteporfin, or vehicle control.
-
Cell Lysis: After the treatment period (e.g., 16-24 hours), wash the cells and lyse them according to the manufacturer's protocol for a dual-luciferase reporter assay system.
-
Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates activation of YAP-TEAD transcription (expected for this compound), while a decrease indicates inhibition (expected for Verteporfin).[14]
Conclusion
This compound and Verteporfin are powerful chemical tools for probing the Hippo-YAP pathway, but they function in fundamentally opposite ways. This compound serves as a YAP activator by inhibiting the upstream MST1/2 kinases, making it ideal for studies on tissue regeneration or the consequences of YAP hyperactivation. Conversely, Verteporfin acts as a YAP inhibitor by disrupting the YAP-TEAD transcriptional complex, making it a valuable tool for investigating anti-cancer strategies or the effects of YAP loss-of-function. The selection between these two compounds should be guided by the specific biological question and a clear understanding of their distinct mechanisms of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 8. This compound | MST1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. YAP immunofluorescence staining [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Xmu-MP-1 and SBP-3264: Potent Inhibitors of the Hippo Signaling Pathway
For Immediate Release
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of the Hippo signaling pathway, Xmu-MP-1 and SBP-3264. Both compounds target the mammalian sterile 20-like kinases 1 and 2 (MST1/2, also known as STK4/3), key upstream regulators of the pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, biochemical and cellular activities, and potential therapeutic applications, supported by experimental data and detailed protocols.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and cell fate determination. Its dysregulation is implicated in various diseases, including cancer. MST1 and MST2 are core components of this pathway, and their inhibition presents a promising therapeutic strategy. This compound and SBP-3264 have emerged as valuable research tools and potential drug candidates for their ability to modulate this pathway.
Mechanism of Action
Both this compound and SBP-3264 are ATP-competitive inhibitors of MST1 and MST2. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of their downstream targets, including Large Tumor Suppressor Kinases 1/2 (LATS1/2) and MOB Kinase Activator 1 (MOB1). This inhibition leads to the dephosphorylation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). In the nucleus, YAP/TAZ associate with TEA domain (TEAD) transcription factors to regulate the expression of genes involved in cell proliferation and survival.[1][2]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound and SBP-3264
| Parameter | This compound | SBP-3264 | Reference |
| Target | MST1 (STK4), MST2 (STK3) | STK3, STK4 | [3][4] |
| IC50 (MST1/STK4) | 71.1 nM | 2.6 x 10⁻⁸ M (26 nM) | [3][4] |
| IC50 (MST2/STK3) | 38.1 nM | pIC50 7.4 | [3][4] |
| Effect on p-MOB1 | Reduction | Reduction | [1] |
| Effect on YAP/TAZ-TEAD Activity | No increase in reporter assay | No increase in reporter assay | [1][2] |
| Off-Target Kinases | ULK1/2, Aurora kinases | Low activity against LRRK2 | [1][5] |
Mandatory Visualization
Caption: The Hippo Signaling Pathway and points of inhibition by this compound and SBP-3264.
Experimental Protocols
MST1/2 Kinase Assay
This assay is designed to measure the inhibitory activity of compounds against MST1 and MST2 kinases.
Materials:
-
Recombinant human MST1 and MST2 enzymes
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (this compound, SBP-3264)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay
This assay is used to determine the effect of the inhibitors on the proliferation and viability of cells.
Materials:
-
Human cancer cell lines (e.g., MOLM-13 for AML)
-
Cell culture medium and supplements
-
Test compounds (this compound, SBP-3264)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well opaque-walled plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.[6]
YAP/TAZ-TEAD Reporter Assay
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.[7]
Materials:
-
HEK293T cells or other suitable cell line
-
A luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds (this compound, SBP-3264)
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
Procedure:
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with the test compounds.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Experimental Workflow
Caption: A typical experimental workflow for the comparative analysis of MST1/2 inhibitors.
Conclusion
Both this compound and SBP-3264 are potent inhibitors of MST1/2 kinases, acting as valuable tools to probe the Hippo signaling pathway. While both compounds effectively inhibit the phosphorylation of downstream targets, they exhibit differences in their off-target profiles. Notably, SBP-3264 has been reported to have a more favorable off-target profile compared to this compound, which has shown activity against other kinases such as ULK1/2 and Aurora kinases.[1][5] This difference in selectivity is a critical consideration for their application in specific research contexts and for their potential therapeutic development. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SBP-3264 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Xmu-MP-1: A Comparative Guide for Researchers in Hippo Pathway Inhibition
In the landscape of Hippo pathway research, the selective inhibition of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) has emerged as a promising therapeutic strategy for a range of conditions, from tissue regeneration to cancer therapy. Among the chemical probes developed to target these kinases, Xmu-MP-1 has garnered significant attention. This guide provides a comprehensive comparison of this compound with other notable MST1/2 inhibitors, supported by experimental data and detailed protocols for key assays.
Unveiling the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. At its core are the MST1 and MST2 kinases, which, upon activation, initiate a phosphorylation cascade that ultimately leads to the inhibition of the transcriptional coactivators YAP and TAZ. By inhibiting MST1/2, compounds like this compound can effectively "turn off" this inhibitory pathway, thereby unleashing the pro-proliferative and anti-apoptotic activities of YAP/TAZ.
Figure 1: The Hippo Signaling Pathway and the point of intervention for this compound.
Comparative Analysis of MST1/2 Inhibitors
While this compound is a widely used tool compound, it is crucial for researchers to understand its characteristics in the context of other available inhibitors. This section provides a comparative overview of this compound, SBP-3264, and Neratinib.
Table 1: Potency and Selectivity of MST1/2 Inhibitors
| Inhibitor | Target(s) | IC50 (MST1) | IC50 (MST2) | Key Off-Targets | Reference |
| This compound | MST1/2 | 71.1 nM | 38.1 nM | ULK1/2, Aurora kinases | [1] |
| SBP-3264 | MST1/2 | <150 nM | <150 nM | Fewer off-target effects reported compared to this compound | [1][2] |
| Neratinib | Pan-HER (HER1, HER2, HER4), MST1 | Not explicitly reported for MST1, but inhibits its activity | Not reported | EGFR family kinases | [3] |
Key Advantages of this compound:
-
Potent MST1/2 Inhibition: this compound exhibits nanomolar potency against both MST1 and MST2, making it an effective tool for studying the consequences of Hippo pathway inhibition.[4]
-
Proven In Vivo Efficacy: Numerous studies have demonstrated the in vivo efficacy of this compound in promoting tissue regeneration and ameliorating disease models. For instance, it has been shown to augment mouse intestinal and liver repair and regeneration.[5] It has also been shown to protect the heart from pressure overload-induced adverse effects.[4]
-
Reversibility: this compound is a reversible inhibitor, which can be advantageous in experimental settings where temporal control of pathway inhibition is desired.[6]
Considerations and Comparison with Alternatives:
While potent, this compound is not without its limitations. A key consideration for researchers is its selectivity.
-
Selectivity Profile: this compound has been reported to have some off-target activities, including the inhibition of ULK1/2 and Aurora kinases.[1] This is a critical consideration, as these off-target effects could contribute to the observed phenotype, confounding the interpretation of results.
-
SBP-3264 as a More Selective Alternative: A newer inhibitor, SBP-3264, has been developed and is reported to have a better selectivity profile with fewer off-target effects compared to this compound.[1][2] One study noted that unlike this compound, SBP-3264 does not increase YAP/TAZ-TEAD activity, suggesting a potentially different mechanism or a cleaner inhibition of the canonical Hippo pathway.[2]
-
Neratinib - A Repurposed Inhibitor: Neratinib, an FDA-approved pan-HER inhibitor for breast cancer, has been identified as an inhibitor of MST1.[3] While its primary targets are HER family kinases, its ability to inhibit MST1 offers a clinically relevant tool to study the effects of MST1 inhibition. However, its potent activity against EGFR family kinases complicates its use as a specific MST1/2 probe.
Table 2: In Vivo Efficacy of MST1/2 Inhibitors in Preclinical Models
| Inhibitor | Model | Route of Administration | Dose | Observed Effects | Reference |
| This compound | Mouse model of liver regeneration | Intraperitoneal injection | 1-3 mg/kg | Augmented liver repair and regeneration | [5] |
| Mouse model of intestinal injury | Intraperitoneal injection | 1-3 mg/kg | Promoted intestinal repair | [6] | |
| Mouse model of pressure overload-induced cardiac hypertrophy | Intraperitoneal injection | 1 mg/kg every other day | Improved cardiac contractility, reduced cardiomyocyte size and apoptosis | [4] | |
| Neratinib | Mouse models of type 1 and 2 diabetes | Intraperitoneal injection | Not specified | Restored normoglycemia and β-cell function | [3] |
| Mouse model of HER2-positive carcinosarcoma xenografts | Oral gavage | 60 mg/kg daily | Inhibited tumor growth and prolonged survival | [3][7] | |
| SBP-3264 | Mouse model of acute myeloid leukemia (in combination with venetoclax) | Not specified | Not specified | Synergistically inhibited the proliferation of AML cells in vitro | [1] |
Experimental Protocols
To facilitate the robust evaluation of this compound and other MST1/2 inhibitors, this section provides detailed protocols for key experimental assays.
In Vitro Kinase Assay (Non-Radioactive)
This protocol describes a non-radioactive in vitro kinase assay to determine the inhibitory activity of compounds against MST1/2, based on the principles of the ADP-Glo™ Kinase Assay.
Figure 2: Workflow for a non-radioactive in vitro kinase assay.
Materials:
-
Recombinant human MST1 or MST2 kinase
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection assay
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the kinase reaction should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
In each well of a white assay plate, add the kinase reaction buffer.
-
Add the test inhibitor or DMSO (for control wells).
-
Add the recombinant MST1 or MST2 kinase.
-
Add the MBP substrate.
-
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final volume and concentrations should be optimized for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based light-producing reaction. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
YAP Nuclear Translocation Assay (Immunofluorescence)
This protocol details the steps for visualizing and quantifying the nuclear translocation of YAP in response to MST1/2 inhibition.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass coverslips
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against YAP (e.g., Santa Cruz Biotechnology, sc-101199)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with the test inhibitor at various concentrations and for different time points. Include a DMSO-treated control.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-YAP antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence signal in multiple cells for each condition. An increase in this ratio indicates YAP nuclear translocation.
In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol outlines a widely used model to induce acute colitis in mice, which can be employed to evaluate the therapeutic efficacy of MST1/2 inhibitors like this compound in intestinal injury and repair.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Test inhibitor (e.g., this compound)
-
Vehicle for inhibitor administration (e.g., DMSO, corn oil)
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Acclimatization: Acclimatize the mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the DSS batch and mouse strain.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.
-
-
Inhibitor Treatment:
-
Administer the MST1/2 inhibitor or vehicle to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injections starting from day 0 or as a therapeutic intervention after the onset of colitis).
-
-
Monitoring Disease Progression:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) based on a scoring system (see Table 3).
-
-
Termination of the Experiment:
-
At the end of the study period (e.g., day 8-10), euthanize the mice.
-
Collect the colon and measure its length.
-
Collect tissue samples for histological analysis (e.g., H&E staining) and molecular analysis (e.g., cytokine expression).
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Conclusion
This compound is a potent and valuable tool for investigating the biological roles of the Hippo pathway. Its demonstrated efficacy in various in vitro and in vivo models makes it a cornerstone for research in tissue regeneration and disease therapeutics. However, researchers must be mindful of its potential off-target effects and consider more selective inhibitors like SBP-3264 when dissecting the specific roles of MST1/2. The choice of inhibitor should be guided by the specific research question and the experimental context. The detailed protocols provided in this guide aim to equip researchers with the necessary tools to conduct rigorous and reproducible studies in this exciting and rapidly evolving field.
References
- 1. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
- 6. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Activators of the YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a crucial regulator of organ size, tissue regeneration, and cell proliferation. Its downstream effectors, Yes-associated protein (YAP) and its paralog Transcriptional co-activator with PDZ-binding motif (TAZ), are potent transcriptional co-activators that, when activated, promote cell growth and inhibit apoptosis. Consequently, the targeted activation of the YAP/TAZ pathway by small molecules holds significant therapeutic potential for regenerative medicine and tissue repair. This guide provides a comparative overview of alternative small molecules known to activate the YAP pathway, supported by available experimental data and detailed protocols for key validation assays.
Small Molecule Activators: A Comparative Overview
The following table summarizes the characteristics of several small molecules that have been reported to activate the YAP/TAZ pathway through various mechanisms. Direct comparison of potency (e.g., EC50 values) is challenging due to the limited availability of side-by-side studies and the use of different assay systems across publications.
| Small Molecule | Target & Mechanism of Action | Effective Concentration | Key Experimental Readouts | Reference(s) |
| XMU-MP-1 | Inhibitor of Hippo kinases MST1/2. Inhibition of MST1/2 prevents the phosphorylation cascade that leads to YAP phosphorylation and cytoplasmic retention, thereby promoting YAP nuclear translocation and activity. | IC50: 71.1 nM (MST1), 38.1 nM (MST2). Effective in cells at 1-5 µM. | Increased YAP nuclear localization, decreased YAP phosphorylation, increased YAP/TEAD reporter activity, and increased expression of YAP target genes (CTGF, CYR61). | [1][2][3][4] |
| TT-10 | Directly enhances the transcriptional activity of the YAP-TEAD complex. The precise mechanism of how it enhances this interaction is still under investigation. | 10 µM | Promotes cardiomyocyte proliferation, induces nuclear translocation of YAP, and activates Wnt/β-catenin signaling. | [5][6][7] |
| TM-25659 | Modulator of TAZ. It enhances the nuclear localization of TAZ, thereby promoting its transcriptional activity. | 2-50 µM | Enhances TAZ nuclear localization, promotes osteoblast differentiation, and suppresses adipocyte differentiation. | [8][9][10] |
| Dasatinib | Primarily a Src family kinase inhibitor. It can indirectly activate YAP by modulating cytoskeletal dynamics and other signaling pathways that cross-talk with the Hippo pathway. However, some studies also report YAP inhibition. | 10 µM | Can induce YAP/TAZ phosphorylation and cytoplasmic localization in some contexts, while in others it is associated with YAP activation. Effects appear to be cell-context dependent. | [11][12][13][14][15][16] |
| Pazopanib | A multi-kinase inhibitor. It has been shown to induce proteasomal degradation of YAP/TAZ in some cancer cells, but in other contexts, it may indirectly influence YAP activity. | 10 µM | Reported to inhibit nuclear localization of YAP/TAZ and induce their degradation. | [15][16][17] |
| Dobutamine | A β1-adrenergic receptor agonist. It has been reported to inhibit YAP-dependent gene transcription, but its mechanism is independent of the core Hippo pathway kinases. | 10 µM | Inhibits YAP-dependent gene transcription. | [18][19][20][21] |
Signaling Pathways and Mechanisms of Action
The activation of the YAP/TAZ pathway can be achieved through various mechanisms, either by targeting the core Hippo signaling cascade or by modulating other interacting pathways.
Experimental Workflows
Validating the activity of small molecules on the YAP pathway typically involves a series of assays to confirm the mechanism of action and quantify the effect.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess YAP pathway activation. Researchers should optimize these protocols for their specific cell types and experimental conditions.
TEAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP/TAZ-TEAD complex.
Materials:
-
Cells of interest (e.g., HEK293T, MCF10A)
-
TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)[11]
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 60-70% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[22]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the small molecule activators at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[22]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[22]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Immunofluorescence for YAP/TAZ Nuclear Translocation
This method visualizes the subcellular localization of YAP/TAZ to determine if the small molecule promotes its translocation into the nucleus.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) or 10% Goat Serum in PBST)[23][24]
-
Primary antibody against YAP or TAZ (e.g., anti-YAP/TAZ mouse monoclonal from Santa Cruz Biotechnology, sc-101199)[24]
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse)[23]
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treatment: Treat cells with the small molecule activator or vehicle control for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[23]
-
Permeabilization: Wash cells twice with PBS and then permeabilize with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[23][24]
-
Blocking: Wash cells three times with PBS and block with blocking solution for at least 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.[23]
-
Secondary Antibody Incubation: Wash the cells three to four times with PBST (PBS with 0.1% Tween 20). Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.[24]
-
Nuclear Staining: Wash the cells three to four times with PBST. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[23]
-
Mounting and Imaging: Wash the cells a final time with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Western Blot for Phosphorylated and Total YAP
This technique is used to assess the phosphorylation status of YAP, a key indicator of Hippo pathway activity (LATS1/2-mediated phosphorylation leads to cytoplasmic retention).
Materials:
-
Cell lysates
-
SDS-PAGE gels (Phos-tag™ acrylamide can be included for better separation of phosphorylated forms)[11]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% w/v BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk)[25]
-
Primary antibodies against phosphorylated YAP (e.g., p-YAP Ser127) and total YAP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Lyse treated and control cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-YAP or anti-total YAP) diluted in blocking buffer overnight at 4°C with gentle agitation.[26]
-
Secondary Antibody Incubation: Wash the membrane three to five times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again three to five times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated YAP to total YAP. A decrease in this ratio suggests activation of the YAP pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TT-10 | YAP | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. TM-25659 enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Updated Understanding of the Role of YAP in Driving Oncogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cell-based assay to screen stimulators of the Hippo pathway reveals the inhibitory effect of dobutamine on the YAP-dependent gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Luciferase reporter assay [bio-protocol.org]
- 23. 2.5. YAP immunofluorescence staining [bio-protocol.org]
- 24. bio.unipd.it [bio.unipd.it]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Xmu-MP-1: Cross-Validation Across Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Xmu-MP-1, a selective inhibitor of the Hippo signaling pathway kinases MST1 and MST2, across various experimental models. The data presented is compiled from multiple studies to offer a cross-validated perspective on its biological effects and therapeutic potential.
Mechanism of Action: The Hippo Signaling Pathway
This compound is a potent and reversible inhibitor of Mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1] In its active state, the Hippo pathway suppresses cell proliferation and promotes apoptosis. MST1/2 kinases phosphorylate and activate LATS1/2 kinases, which in turn phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[2][3][4] This phosphorylation leads to their cytoplasmic retention and degradation, preventing them from entering the nucleus and activating pro-proliferative and anti-apoptotic genes.
By inhibiting MST1/2, this compound effectively deactivates the Hippo pathway. This results in the dephosphorylation of YAP/TAZ, allowing their translocation into the nucleus where they bind with TEAD transcription factors to promote the expression of target genes involved in cell growth, proliferation, and survival.[2]
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2 kinases.
Performance in In Vitro Models
This compound has been evaluated in a wide range of cell lines, demonstrating context-dependent effects. In cancer cell lines, it often suppresses proliferation and induces apoptosis, while in other cell types, it promotes growth and survival.
Comparative Data from Cell Line Studies
| Cell Line | Model Type | Concentration Range | Key Findings |
| HepG2 | Human Liver Carcinoma | 0.1 - 10 µM | Dose-dependent reduction in phosphorylation of LATS1/2 and YAP; increased nuclear translocation of YAP.[1][3][4][5] |
| Hematopoietic Tumor Cells (Daudi, Ramos, Jurkat, etc.) | Human B- and T-cell lines | ~2.5 µM | Reduced cell viability; induction of apoptosis and autophagy; cell cycle arrest, primarily in the G2/M phase.[3] |
| Breast Cancer Cells (MDA-MB-231, MCF-7) | Human Breast Adenocarcinoma | ~2.5 µM | Did not induce apoptosis; in MCF-7, a suppression of caspase 3/7 activity was observed.[3] |
| Neonatal Rat Cardiomyocytes (NRCM) | Primary Cells (Cardiac Hypertrophy Model) | 1 - 5 µM | Inhibited phenylephrine-induced hypertrophy; reduced apoptosis and increased cell survival under oxidative stress.[6] |
| Mouse Chondrocytes | Primary Cells (Osteoarthritis Model) | Not specified | Inhibited IL-1β-induced apoptosis and promoted proliferation; rescued expression of extracellular matrix proteins.[7][8] |
| INS-1 | Rat Insulinoma Cells (Diabetes Model) | 1 - 5 µM | Reduced streptozotocin (STZ)-mediated cell death. |
Experimental Protocol: Cell Viability (MTS/MTT Assay)
This protocol is a generalized summary for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells (e.g., Namalwa, INS-1) in a 96-well plate at a predetermined density (e.g., 3x10⁴ cells/well) and incubate for 24 hours to allow for attachment and recovery.[6]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3 to 2.5 µM) dissolved in DMSO. Include a DMSO-only vehicle control group.[6]
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.
-
Reagent Addition: Add a cell viability reagent such as CellTiter 96 AQueous One Solution (Promega) or MTT solution to each well according to the manufacturer's instructions.[6][9]
-
Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[6] The amount of formazan product is directly proportional to the number of living cells.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Xmu-MP-1: A Comparative Guide to its In Vivo Efficacy in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Xmu-MP-1, a potent and selective inhibitor of the Hippo pathway kinases MST1 and MST2, has emerged as a promising therapeutic agent in a variety of preclinical disease models. By blocking MST1/2, this compound promotes the nuclear translocation and activation of the downstream effector Yes-associated protein (YAP), a key regulator of cell proliferation, survival, and tissue regeneration. This guide provides a comprehensive comparison of the in vivo efficacy of this compound across different disease areas, supported by experimental data and detailed methodologies to aid researchers in their study design and drug development efforts.
The Hippo Signaling Pathway and this compound's Mechanism of Action
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. When the pathway is active, MST1 and MST2 kinases initiate a phosphorylation cascade that ultimately leads to the cytoplasmic retention and degradation of YAP, thereby suppressing cell growth and promoting apoptosis. This compound intervenes at the top of this cascade, inhibiting MST1 and MST2 and effectively "turning off" the Hippo pathway. This allows YAP to translocate to the nucleus and activate gene expression programs that drive cell proliferation and tissue repair.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/MST2 kinases.
In Vivo Efficacy of this compound: A Cross-Disease Comparison
The following tables summarize the in vivo efficacy of this compound in various disease models, detailing the animal model, treatment regimen, and key outcomes.
Table 1: Tissue Repair and Regeneration
| Disease Model | Animal Model | This compound Dosage and Administration | Key Findings | Citations |
| Acute Liver Injury | Mice | 1-3 mg/kg, intraperitoneal injection | Augmented liver repair and regeneration. | [1][2] |
| Chronic Liver Injury | Mice | 1-3 mg/kg, intraperitoneal injection | Ameliorated chronic liver injury. | [3] |
| Intestinal Injury | Mice | 1-3 mg/kg, intraperitoneal injection | Promoted mouse intestinal repair. | [1][2][4] |
| Ionizing Radiation-Induced Injury | Mice | Not specified | Rescued hematopoietic stem and progenitor cell function and reduced damage to the small intestine. | [5] |
Table 2: Cancer
| Disease Model | Animal Model | This compound Dosage and Administration | Key Findings | Citations |
| Hematopoietic Tumors (B- and T-cell lines) | In vitro studies suggest in vivo potential | Not yet tested in vivo | Effectively inhibits the growth of tumor B- and T-cell lines by blocking the cell cycle and inducing apoptosis. Enhances the antitumor activity of doxorubicin. | [5][6][7][8] |
Table 3: Cardiovascular and Metabolic Diseases
| Disease Model | Animal Model | This compound Dosage and Administration | Key Findings | Citations |
| Pathological Cardiac Hypertrophy | Mice (C57Bl/6) | 1 mg/kg, every alternate day for 10 days | Improved cardiac contractility, reduced cardiomyocyte cross-sectional size, and decreased expression of hypertrophic markers. | [9][10] |
| Myocardial Ischemia/Reperfusion Injury | Mice | Not specified | Reduced infarct size, attenuated apoptosis and necrosis, and preserved cardiac function. | [11] |
| Angiotensin II-Induced Ascending Aortic Expansion | Hypercholesterolemic Mice | 3 mg/kg/day, gavage for 2 weeks | Attenuated the development of ascending aortic aneurysms. | [12] |
| Type 1 Diabetes | Mice (STZ-induced) | Not specified | Improved glucose tolerance and increased the number of pancreatic β cells. | [13][14] |
| Diabetic Cardiomyopathy | Mice (STZ-induced) | Not specified | When combined with insulin, it relieved myocardial dysfunction. | [15] |
| Spermatogenesis in Diabetes | Mice (STZ-induced) | Not specified | Showed a trend toward improvements in spermatogenesis area, sperm concentration, and motility. | [16][17] |
Table 4: Neurodegenerative Disease
| Disease Model | Animal Model | This compound Dosage and Administration | Key Findings | Citations |
| Sporadic Alzheimer's Disease | Rats (ICV-STZ injection) | 0.5 mg/kg, once every 48 hours for two weeks | Improved cognitive deficits, reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, and neuroinflammation. | [18][19][20][21] |
Experimental Protocols: Key Methodologies
This section provides an overview of the experimental designs for some of the key in vivo studies cited.
Cardiac Hypertrophy Model
-
Animal Model: 8-week-old male C57Bl/6 mice.
-
Induction of Disease: Pressure overload-induced cardiac hypertrophy is established through transverse aortic constriction (TAC) surgery.
-
Treatment Protocol: Three weeks after TAC surgery, mice are treated with this compound (1 mg/kg) or a vehicle control (DMSO) administered via intraperitoneal injection every other day for 10 days.[9][10][22]
-
Efficacy Assessment: Cardiac function is assessed by echocardiography. Heart tissue is collected for histological analysis (e.g., hematoxylin and eosin staining to measure cardiomyocyte size) and molecular analysis (e.g., qRT-PCR for hypertrophic markers like brain natriuretic peptide).[9][10]
Caption: Experimental workflow for the in vivo assessment of this compound in a cardiac hypertrophy model.
Alzheimer's Disease Model
-
Animal Model: Adult male Wistar rats.
-
Induction of Disease: Sporadic Alzheimer's disease is induced by a single intracerebroventricular (ICV) injection of streptozotocin (STZ) (3 mg/kg body weight).[18][19][20]
-
Treatment Protocol: this compound (0.5 mg/kg body weight) is administered intraperitoneally once every 48 hours for two weeks. A reference drug, Donepezil (5 mg/kg body weight), can be used for comparison.[18][19]
-
Efficacy Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze and novel object recognition test.[20][21] Brain tissue is analyzed for pathological markers including tau phosphorylation, amyloid-beta deposition, oxidative stress, and neuroinflammation through biochemical, histopathological, and molecular techniques.[18][19][20]
Comparison with Alternatives
While direct in vivo comparative studies of this compound with other therapeutic agents are still emerging, some insights can be drawn. In the context of Alzheimer's disease, this compound's efficacy has been evaluated against Donepezil, a standard-of-care acetylcholinesterase inhibitor.[18][19] The results suggest that this compound offers a distinct, disease-modifying approach by targeting the underlying neurodegenerative processes.
For cancer, the ability of this compound to enhance the efficacy of existing chemotherapies like doxorubicin highlights its potential in combination therapy regimens.[5][6] Furthermore, novel STK3/4 inhibitors with potentially improved potency over this compound are in development, indicating an active area of research for next-generation Hippo pathway modulators.[23]
Conclusion
This compound has demonstrated significant therapeutic potential across a broad spectrum of disease models in vivo. Its ability to promote tissue regeneration, reduce pathological remodeling, and potentially combat neurodegeneration and cancer underscores the importance of the Hippo signaling pathway as a therapeutic target. The data presented in this guide provides a solid foundation for researchers to design further preclinical studies and explore the full therapeutic utility of this compound and other modulators of this critical pathway. Further research, particularly direct head-to-head in vivo comparisons with other treatments, will be crucial in defining the precise clinical positioning of this promising compound.
References
- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor this compound, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects heart from ischemia/reperfusion injury in mice through modulating Mst1/AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mst1/2 Kinases Inhibitor, this compound, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]
- 14. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with this compound erases hyperglycaemic memory in hearts of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound: A Potential Compound to Improve Spermatogenesis in Mouse Model of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Xmu-MP-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Xmu-MP-1, a selective inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), with other compounds targeting similar pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively assess the translational potential of this compound. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway visualizations to facilitate informed decision-making in research and development.
Introduction to this compound and the Hippo Signaling Pathway
This compound is a potent and reversible small molecule inhibitor of the core Hippo pathway kinases, MST1 and MST2.[1][2][3] The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and degenerative disorders. MST1 and MST2 are central to the Hippo kinase cascade. Their inhibition by this compound leads to the dephosphorylation and nuclear translocation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[2][3] In the nucleus, YAP/TAZ associate with TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.
Comparative Analysis of this compound and Similar Drugs
A direct comparison with other selective MST1/2 inhibitors with extensive preclinical data is challenging due to the relative novelty of this target class. However, the FDA-approved pan-HER tyrosine kinase inhibitor, neratinib, has been identified as a potent MST1 inhibitor, offering a valuable, albeit mechanistically distinct, comparator.[4][5]
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Target(s) | IC50 (MST1) | IC50 (MST2) | Other Notable Targets | Reference |
| This compound | MST1, MST2 | 71.1 nM | 38.1 nM | High selectivity for MST1/2 | [3][6] |
| Neratinib | HER2, EGFR, MST1 | Potent inhibitor (specific IC50 for MST1 not consistently reported) | Not reported | HER4 | [4][7] |
Table 2: Preclinical Efficacy and Translational Potential
| Compound | Therapeutic Area | Key Preclinical Findings | In Vivo Models | Reported Side Effects/Considerations | Reference |
| This compound | Regenerative Medicine, Oncology, Neurology | Promotes liver and intestinal repair; Induces apoptosis in hematopoietic cancer cells; Ameliorates neuropathological changes. | Mouse models of acute and chronic liver injury, colitis, sporadic Alzheimer's Disease, cardiac hypertrophy, and ionizing radiation-induced injury. | Potential for cell-specific effects; may antagonize certain chemotherapies. | [1][2][8][9] |
| Neratinib | Oncology, Diabetes | Approved for HER2+ breast cancer; Restores pancreatic β-cell function and survival in diabetic models. | Mouse models of HER2+ breast cancer and type 1 & 2 diabetes. | Significant gastrointestinal side effects (e.g., diarrhea) due to on-target EGFR inhibition. | [4][5][7][10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A representative experimental workflow for evaluating this compound's effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium containing the test compounds (e.g., this compound at various concentrations) and incubate for the desired period (e.g., 48 hours).
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 4 hours.
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for an additional 4 hours or overnight.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compound for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Western Blot for Phosphorylated Proteins
Principle: This technique is used to detect specific proteins in a sample. To detect phosphorylated proteins, specific antibodies that recognize the phosphorylated form of the target protein are used. It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation status of the proteins.
Procedure:
-
Sample Preparation: Lyse treated and control cells in a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MOB1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein) and to the total amount of the target protein.
RNA-Seq for Gene Expression Analysis
Principle: RNA sequencing (RNA-seq) is a high-throughput sequencing method used to analyze the transcriptome of a sample. It provides a quantitative measure of the expression levels of all genes.
Procedure Outline:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit. Ensure high purity and integrity of the RNA.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand and second-strand complementary DNA (cDNA).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment with this compound.
-
Conclusion: Translational Potential of this compound
This compound demonstrates significant translational potential across multiple therapeutic areas due to its specific mechanism of action and favorable preclinical data. Its ability to promote tissue regeneration in models of liver and intestinal injury suggests its utility in regenerative medicine.[1] Furthermore, its pro-apoptotic effects in hematopoietic cancer cells highlight its potential as an anti-cancer agent.[2] The neuroprotective effects observed in a model of sporadic Alzheimer's disease open another avenue for its therapeutic application.[9]
Compared to a repurposed drug like neratinib, this compound offers the advantage of high selectivity for its intended targets, MST1 and MST2. This selectivity may translate to a better safety profile with fewer off-target effects, a significant consideration given the gastrointestinal side effects associated with neratinib's EGFR inhibition.[10] However, the clinical development of neratinib is far more advanced, providing a wealth of human safety and efficacy data, albeit primarily in the context of cancer.
References
- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neratinib is an MST1 inhibitor and restores pancreatic β-cells in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor this compound Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy Profile of Neratinib: A Systematic Review and Meta-Analysis of 23 Prospective Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Xmu-MP-1: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety, handling, and disposal procedures for Xmu-MP-1 (CAS 2061980-01-4), a potent and selective inhibitor of the MST1 and MST2 kinases. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound is a valuable tool in research, particularly in studies of tissue repair and regeneration.[1][2][3] However, its chemical properties necessitate careful handling and disposal. This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with this compound.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[4] Therefore, preventing its release into the environment is of paramount importance.
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[4] Avoid contact with skin and eyes.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 416.48 g/mol | [1][2][4][5] |
| Formula | C₁₇H₁₆N₆O₃S₂ | [1][2][4][5] |
| CAS Number | 2061980-01-4 | [1][2][4] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 83 mg/mL (199.28 mM) | [6] |
| DMF: 2 mg/mL | [1] | |
| Ethanol: 500 µg/mL | [1] | |
| Storage (Powder) | -20°C | [2][4][5] |
| Storage (in Solvent) | -80°C | [4][5] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release into the environment .[4] All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
- Solid Waste: Collect any unused this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all solutions containing this compound, including residual amounts in experimental containers, into a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan. Note that this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
3. Storage of Waste:
- Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- The final disposal method must be in accordance with local, state, and federal regulations at an approved waste disposal plant.[4] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling
This compound is a potent inhibitor of MST1 and MST2 kinases, with IC₅₀ values of 71.1 nM and 38.1 nM, respectively.[2][6] This inhibition leads to the activation of the downstream effector Yes-associated protein (YAP), a key component of the Hippo signaling pathway that promotes cell proliferation and tissue regeneration.[3][5] In experimental settings, this compound has been shown to reduce the phosphorylation of MOB1, LATS1/2, and YAP in a dose-dependent manner in various cell lines.[3][5]
Below is a diagram illustrating the decision-making workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, you contribute to a safe and sustainable research environment. For further information, always refer to the most current Safety Data Sheet provided by your supplier and consult with your institution's Environmental Health and Safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
